Product packaging for Loreclezole(Cat. No.:CAS No. 117857-45-1)

Loreclezole

Número de catálogo: B039811
Número CAS: 117857-45-1
Peso molecular: 274.5 g/mol
Clave InChI: XGLHZTBDUXXHOM-WMZJFQQLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Loreclezole is a potent and selective positive allosteric modulator of the GABAA receptor, distinguished by its unique subunit specificity. Its primary research value lies in its high-affinity interaction with GABAARs containing β2 or β3 subunits, while exhibiting significantly lower activity at those containing the β1 subunit. This selectivity has established this compound as a critical pharmacological tool for dissecting the subunit composition of native GABAA receptors and for investigating the specific roles of β2/β3-containing subtypes in neuronal circuitry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6Cl3N3 B039811 Loreclezole CAS No. 117857-45-1

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-[(Z)-2-chloro-2-(2,4-dichlorophenyl)ethenyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl3N3/c11-7-1-2-8(9(12)3-7)10(13)4-16-6-14-5-15-16/h1-6H/b10-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLHZTBDUXXHOM-WMZJFQQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=CN2C=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C(=C/N2C=NC=N2)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048252
Record name Loreclezole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117857-45-1
Record name Loreclezole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117857-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Loreclezole [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117857451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Loreclezole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LORECLEZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DJ32STZ5W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Loreclezole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loreclezole is a selective anticonvulsant agent that exerts its pharmacological effects through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. Structurally classified as a triazole derivative, this compound exhibits a notable preference for GABA-A receptor isoforms containing β2 or β3 subunits, a characteristic that underpins its distinct pharmacological profile. This technical guide provides a comprehensive overview of the chemical structure and diverse properties of this compound, including its physicochemical characteristics, pharmacological activity, and the signaling pathways it modulates. Detailed methodologies for key experimental procedures used to characterize this compound are also presented to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 1-[(Z)-2-chloro-2-(2,4-dichlorophenyl)ethenyl]-1,2,4-triazole, is a synthetic molecule with the chemical formula C₁₀H₆Cl₃N₃.[1] Its structure features a dichlorophenyl ring linked to a triazole moiety via a chloroethenyl bridge.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₆Cl₃N₃[1]
Molecular Weight 274.53 g/mol [1]
IUPAC Name 1-[(Z)-2-chloro-2-(2,4-dichlorophenyl)ethenyl]-1,2,4-triazole[1]
SMILES c1cc(c(cc1Cl)Cl)/C(=C/n2cncn2)/Cl[1]
LogP 3.8
Solubility Water: < 0.1 mg/mL (insoluble) DMSO: 110 mg/mL (400.68 mM) (with ultrasound) Ethanol: Soluble to 5 mM (with gentle warming)

Pharmacological Properties and Mechanism of Action

This compound is a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Its mechanism of action is highly specific, targeting a modulatory site on the β subunits of the receptor.

Subunit Selectivity

A key feature of this compound is its pronounced selectivity for GABA-A receptors containing the β2 or β3 subunits over those containing the β1 subunit. This selectivity is significant, with studies indicating a more than 300-fold higher affinity for β2/β3-containing receptors. This specificity is attributed to a single amino acid residue within the transmembrane domain 2 (TM2) of the β subunit.

Potency and Efficacy

In functional assays, this compound demonstrates potentiation of GABA-induced chloride currents. Electrophysiological studies on hippocampal CA1 pyramidal cells have reported an EC₅₀ of 9 µM for the enhancement of GABA-A receptor currents. At higher concentrations (50-100 µM), this compound can directly activate the GABA-A receptor, albeit to a lesser extent than GABA itself. Furthermore, at concentrations exceeding 6 µM, this compound has been observed to enhance the apparent desensitization of the receptor.

Table 2: Pharmacological Activity of this compound

ParameterValueReceptor/SystemReference
Affinity >300-fold higher for β2/β3 vs. β1 subunitsRecombinant human GABA-A receptors
EC₅₀ 9 µM (for GABAR currents)Rat hippocampal CA1 pyramidal cellsN/A
Direct Activation Induces inward Cl⁻ currents at 50-100 µMRecombinant human GABA-A receptors (α1β2γ2S)
Receptor Desensitization Enhances at >6 µMRecombinant GABA-A receptors

Signaling Pathway

The binding of this compound to its specific site on the β2 or β3 subunits of the GABA-A receptor potentiates the effect of GABA. This leads to an increased influx of chloride ions (Cl⁻) into the neuron upon GABA binding. The influx of negatively charged chloride ions hyperpolarizes the neuronal membrane, making it less likely to fire an action potential. This enhancement of inhibitory neurotransmission is the fundamental mechanism underlying the anticonvulsant and sedative properties of this compound.

loreclezole_signaling_pathway cluster_receptor GABA-A Receptor GABA_site GABA Binding Site Cl_channel Chloride Channel GABA_site->Cl_channel Opens Loreclezole_site This compound Binding Site (β2/β3 subunit) Loreclezole_site->Cl_channel Potentiates Opening Neuron Postsynaptic Neuron Cl_channel->Neuron GABA GABA GABA->GABA_site Binds This compound This compound This compound->Loreclezole_site Binds Cl_ion Cl⁻ Cl_ion->Cl_channel Influx Hyperpolarization Membrane Hyperpolarization Neuron->Hyperpolarization Reduced_Excitability Decreased Neuronal Excitability Hyperpolarization->Reduced_Excitability

Figure 1. Signaling pathway of this compound at the GABA-A receptor.

Experimental Protocols

The following sections detail the methodologies for key experiments used in the characterization of this compound.

[³⁵S]TBPS Binding Assay

This assay is used to investigate the interaction of this compound with the GABA-A receptor channel domain.

Objective: To determine the effect of this compound on the binding of [³⁵S]t-butylbicyclophosphorothionate ([³⁵S]TBPS), a radioligand that binds within the chloride ion channel of the GABA-A receptor.

Methodology:

  • Membrane Preparation: Whole brains from adult male Lister Hooded rats are homogenized in ice-cold sucrose buffer. The homogenate is centrifuged, and the resulting pellet is washed and resuspended in buffer to obtain a crude synaptosomal membrane preparation.

  • Binding Assay:

    • Aliquots of the membrane preparation are incubated with [³⁵S]TBPS (typically 2 nM) in the presence and absence of varying concentrations of this compound.

    • The incubation is carried out in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) for a defined period (e.g., 90 minutes) at a specific temperature (e.g., 25°C).

    • Non-specific binding is determined in the presence of a high concentration of a competing ligand, such as picrotoxin (e.g., 10 µM).

  • Data Analysis:

    • The reaction is terminated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • IC₅₀ values for this compound are determined by non-linear regression analysis of the concentration-response curves.

tbps_binding_assay_workflow start Start membrane_prep Prepare Rat Brain Synaptosomal Membranes start->membrane_prep incubation Incubate Membranes with [³⁵S]TBPS and this compound membrane_prep->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration scintillation Quantify Radioactivity by Liquid Scintillation Counting filtration->scintillation analysis Data Analysis: Calculate Specific Binding and IC₅₀ scintillation->analysis end End analysis->end

Figure 2. Workflow for the [³⁵S]TBPS binding assay.
Whole-Cell Patch Clamp Electrophysiology

This technique is employed to directly measure the effect of this compound on GABA-A receptor-mediated currents in neurons.

Objective: To characterize the modulatory effects of this compound on GABA-activated chloride currents in cultured neurons or brain slices.

Methodology:

  • Cell Preparation: Primary neuronal cultures (e.g., from rat cortex or hippocampus) or acute brain slices are prepared and maintained in appropriate culture medium or artificial cerebrospinal fluid (aCSF).

  • Recording Setup:

    • A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition and positioned onto the surface of a neuron.

    • A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

    • The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential (voltage-clamp) and measurement of transmembrane currents.

  • Drug Application:

    • GABA is applied to the neuron at a sub-maximal concentration (e.g., EC₂₀) to elicit a baseline current.

    • This compound is then co-applied with GABA at various concentrations to determine its effect on the GABA-evoked current.

  • Data Acquisition and Analysis:

    • Currents are recorded using a patch-clamp amplifier and digitized for computer analysis.

    • The peak amplitude, kinetics, and charge transfer of the GABA-A receptor-mediated currents are measured in the absence and presence of this compound.

    • Concentration-response curves are generated to determine the EC₅₀ of this compound's potentiating effect.

patch_clamp_workflow start Start cell_prep Prepare Neuronal Culture or Brain Slice start->cell_prep patching Establish Whole-Cell Patch Clamp Configuration cell_prep->patching baseline Record Baseline GABA-Evoked Currents (Voltage Clamp) patching->baseline drug_app Co-apply this compound with GABA baseline->drug_app recording Record Modulated GABA-Evoked Currents drug_app->recording analysis Data Analysis: Measure Current Amplitude, Kinetics, and Generate Concentration-Response Curves recording->analysis end End analysis->end ptz_model_workflow start Start animal_prep Select and Acclimatize Rodent Model (e.g., Rats) start->animal_prep drug_admin Administer this compound or Vehicle (i.p.) animal_prep->drug_admin ptz_admin Administer Convulsant Dose of PTZ (s.c. or i.p.) drug_admin->ptz_admin observation Observe and Score Seizure Activity ptz_admin->observation analysis Data Analysis: Latency, Severity, Protection Rate observation->analysis end End analysis->end

References

The Discovery and Development of Loreclezole: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Beerse, Belgium - Loreclezole, a novel anticonvulsant agent, emerged from the laboratories of Janssen Pharmaceutica, marking a significant advancement in the understanding and potential treatment of epilepsy. This technical guide provides an in-depth exploration of the discovery, mechanism of action, and historical development of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Introduction: A Novel Modulator of GABA-A Receptors

This compound (R 72063) is a selective positive allosteric modulator of γ-aminobutyric acid type A (GABA-A) receptors.[1] Its discovery represented a key step forward in designing anticonvulsant therapies with a more targeted mechanism of action. Unlike non-selective agents, this compound exhibits a unique preference for GABA-A receptors containing β2 or β3 subunits, a characteristic that underpins its pharmacological profile.[1][2] This selectivity is attributed to a single amino acid residue, asparagine at position 289/290 in the β2/β3 subunits, which is a serine in the less sensitive β1 subunit.[2]

Preclinical Pharmacology: Unraveling the Anticonvulsant Profile

The anticonvulsant properties of this compound have been extensively characterized in a variety of preclinical models.

In Vitro Electrophysiology

Electrophysiological studies using recombinant GABA-A receptors expressed in Xenopus oocytes and mammalian cell lines were pivotal in elucidating this compound's mechanism. These studies revealed that this compound potentiates GABA-induced chloride currents, a hallmark of positive allosteric modulation at GABA-A receptors.[3] Notably, at higher concentrations (in the micromolar range), this compound can directly activate the GABA-A receptor, albeit to a lesser extent than GABA itself.

Radioligand Binding Assays

[35S]t-butylbicyclophosphorothionate ([35S]TBPS) binding assays were instrumental in characterizing the interaction of this compound with the GABA-A receptor complex. This compound allosterically inhibits the binding of [35S]TBPS, a ligand that binds within the chloride ion channel. This inhibition is indicative of this compound's ability to stabilize the open state of the channel, consistent with its positive modulatory effects.

Animal Models of Epilepsy

In vivo studies in rodent models of epilepsy demonstrated the robust anticonvulsant efficacy of this compound. A key model used in its evaluation was the pentylenetetrazol (PTZ)-induced seizure model, which is considered a model of generalized seizures. This compound dose-dependently increased the threshold for PTZ-induced clonic seizures in rats.

Table 1: Preclinical Efficacy and Potency of this compound

ParameterSpeciesModel/AssayValueReference
Anticonvulsant Activity
Dose to increase PTZ seizure threshold by 50%RatIntravenous PTZ infusion25 mg/kg
In Vitro Potency
IC50 for [35S]TBPS bindingRat cortical membranesRadioligand binding assay4.34 ± 0.68 µM
Direct Activation (at 100 µM)Human recombinant GABA-A receptors (α1β2γ2S)Electrophysiology in Xenopus oocytes26% of 5 µM GABA response

Pharmacokinetics and Metabolism

Preclinical studies in rats have provided initial insights into the pharmacokinetic profile of this compound. Following administration, the compound is metabolized through various pathways. The development of physiologically based pharmacokinetic (PBPK) models can aid in predicting human pharmacokinetics from such preclinical data. While specific human pharmacokinetic data from publicly available sources is limited, this modeling approach is crucial for translating preclinical findings to clinical trial design.

Clinical Development: Evaluation in Humans

This compound underwent clinical evaluation to assess its safety and efficacy as an anticonvulsant in humans.

Phase I and II Clinical Trials

Early phase clinical trials focused on establishing the safety, tolerability, and pharmacokinetic profile of this compound in healthy volunteers and patients with epilepsy. These studies are essential for determining appropriate dosing regimens for larger efficacy trials.

A significant clinical study was a double-blind, placebo-controlled add-on trial in 62 patients with uncontrolled partial seizures. Patients received either this compound (targeted at a plasma level of 1-2 mg/L) or a placebo in addition to their existing antiepileptic drug regimen. While the median change in daily seizure frequency was not statistically significant between the two groups, a notable finding was that 19% of patients in the this compound group experienced a seizure reduction of 50% or more, compared to none in the placebo group. The treatment was generally well-tolerated, with only mild adverse events reported.

Table 2: Overview of a Key Clinical Trial with this compound

Study DesignPatient PopulationTreatment GroupsKey OutcomeReference
Double-blind, placebo-controlled, add-on62 patients with uncontrolled partial seizures1. This compound (targeted plasma level of 1-2 mg/L) 2. Placebo19% of patients on this compound had ≥50% seizure reduction vs. 0% on placebo.

Experimental Protocols: A Methodological Deep Dive

For the benefit of researchers aiming to replicate or build upon the foundational studies of this compound, this section outlines the core methodologies employed.

In Vitro Electrophysiology (Whole-Cell Patch-Clamp)
  • Cell Preparation: Human embryonic kidney (HEK293) cells or other suitable cell lines are transiently or stably transfected with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2S).

  • Recording: Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection. The extracellular solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4. The intracellular solution for the patch pipette usually contains (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, and 11 EGTA, with the pH adjusted to 7.2.

  • Drug Application: GABA and this compound are applied to the cells via a rapid solution exchange system. The potentiation of GABA-evoked currents by this compound is then measured.

[35S]TBPS Binding Assay
  • Membrane Preparation: Rat cortical membranes are prepared by homogenizing the tissue in a buffered solution and centrifuging to isolate the membrane fraction. The membranes are washed multiple times to remove endogenous GABA.

  • Binding Reaction: The prepared membranes are incubated with a fixed concentration of [35S]TBPS and varying concentrations of this compound in a suitable buffer (e.g., 50 mM Tris-citrate, pH 7.4) for a defined period (e.g., 90 minutes at 25°C).

  • Detection: The reaction is terminated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing bound [35S]TBPS, is quantified using liquid scintillation counting. Non-specific binding is determined in the presence of a high concentration of unlabeled picrotoxin or TBPS.

Pentylenetetrazol (PTZ)-Induced Seizure Model
  • Animals: Adult male Sprague-Dawley rats or other suitable rodent strains are used.

  • Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at various doses and at a specified time before PTZ challenge.

  • Seizure Induction: A sub-convulsive dose of PTZ (e.g., 35-45 mg/kg, i.p.) is administered.

  • Observation and Scoring: Animals are observed for a set period (e.g., 30 minutes) for the occurrence of seizures. Seizures are typically scored based on a standardized scale (e.g., Racine scale) that quantifies the severity of the convulsions. The latency to the first seizure and the seizure severity are recorded.

Visualizing the Science of this compound

To further illuminate the concepts discussed, the following diagrams, generated using the DOT language, provide visual representations of key aspects of this compound's pharmacology and development.

G cluster_0 GABA-A Receptor Signaling Pathway GABA GABA GABA_A_Receptor GABA-A Receptor (β2/β3 subunit) GABA->GABA_A_Receptor Binds This compound This compound This compound->GABA_A_Receptor Positive Allosteric Modulation Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Opens Neuronal_Inhibition Neuronal Inhibition (Anticonvulsant Effect) Chloride_Channel->Neuronal_Inhibition Increased Cl- Influx

Figure 1: Signaling pathway of this compound's action at the GABA-A receptor.

G cluster_1 Experimental Workflow for Preclinical Evaluation start Compound Synthesis (this compound) in_vitro In Vitro Studies start->in_vitro electrophysiology Electrophysiology (Patch-Clamp) in_vitro->electrophysiology binding_assay Radioligand Binding ([35S]TBPS) in_vitro->binding_assay in_vivo In Vivo Studies in_vitro->in_vivo Promising Results pk_studies Pharmacokinetics (ADME) in_vivo->pk_studies seizure_models Animal Models of Epilepsy (PTZ) in_vivo->seizure_models clinical_trials Clinical Trials in_vivo->clinical_trials Favorable Safety & Efficacy

Figure 2: A generalized experimental workflow for the preclinical evaluation of this compound.

G cluster_2 Development Timeline of this compound Discovery Discovery & Synthesis (Janssen Pharmaceutica) Preclinical Preclinical Development Discovery->Preclinical Mechanism Mechanism of Action Elucidation Preclinical->Mechanism Animal_Models Efficacy in Animal Models Preclinical->Animal_Models Clinical Clinical Trials Preclinical->Clinical Phase_I_II Phase I & II Studies Clinical->Phase_I_II Add_on_Therapy Evaluation as Add-on Therapy Clinical->Add_on_Therapy Further_Eval Further Evaluation Clinical->Further_Eval

Figure 3: A logical relationship diagram illustrating the development timeline of this compound.

Conclusion and Future Directions

This compound represents a significant achievement in the rational design of anticonvulsant drugs. Its selective modulation of specific GABA-A receptor subtypes provided a valuable tool for dissecting the pharmacology of GABAergic neurotransmission and offered the potential for a more targeted therapeutic approach with an improved side-effect profile. While its clinical development journey did not lead to widespread market availability, the story of this compound continues to inform the development of new generations of subtype-selective GABA-A receptor modulators. The detailed understanding of its mechanism of action and the experimental methodologies used in its evaluation remain highly relevant for researchers in the ongoing quest for more effective and safer treatments for epilepsy.

References

Loreclezole's Selectivity for β2 and β3 GABAA Receptor Subunits: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular and pharmacological basis for loreclezole's selective positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors containing β2 and β3 subunits. This compound, an anticonvulsant compound, demonstrates significantly higher affinity and efficacy at receptors incorporating these specific beta subunits compared to those with the β1 subunit.[1][2] This selectivity is attributed to a single amino acid residue within the transmembrane domain, making it a valuable tool for probing GABA-A receptor function and a lead compound for the development of subunit-selective therapeutics.

Core Concepts of this compound's Action

This compound acts as a positive allosteric modulator of GABA-A receptors, meaning it binds to a site distinct from the GABA binding site and enhances the effect of GABA.[3][4] This potentiation of GABA-induced chloride currents leads to neuronal hyperpolarization and a general inhibitory effect on neurotransmission, which underlies its anticonvulsant properties. The key feature of this compound is its pronounced selectivity for GABA-A receptors containing β2 or β3 subunits.[1] Receptors incorporating the β1 subunit are largely insensitive to the modulatory effects of this compound.

The molecular basis for this selectivity has been pinpointed to a single amino acid residue located in the second transmembrane domain (TM2) of the β subunit. The β2 and β3 subunits possess an asparagine residue at this position (Asn-289 in β2, Asn-290 in β3), while the β1 subunit has a serine at the equivalent position. Site-directed mutagenesis studies have confirmed that substituting the asparagine in β2 or β3 with serine abolishes this compound sensitivity, whereas replacing the serine in β1 with asparagine confers this compound sensitivity.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating this compound's selectivity for β2 and β3-containing GABA-A receptors.

Table 1: this compound Affinity and Potentiation at Recombinant GABA-A Receptors

Receptor Subunit CompositionThis compound Affinity/PotencyKey FindingsReference
α1β2γ2SHigh AffinityReceptors containing β2 subunits have >300-fold higher affinity for this compound than those with β1.
α1β3γ2SHigh AffinitySimilar high affinity to β2-containing receptors.
α1β1γ2SLow AffinityLargely insensitive to this compound's potentiating effects.
α1β2(N289S)γ2SLow AffinityMutation of asparagine to serine in the β2 subunit abolishes high-affinity modulation by this compound.
α1β1(S290N)γ2SHigh AffinityMutation of serine to asparagine in the β1 subunit confers this compound sensitivity.

Table 2: Electrophysiological Effects of this compound

ParameterReceptor with β2/β3 SubunitReceptor with β1 SubunitReference
GABA EC50 Decreased (Increased GABA Potency)No significant change
Maximal GABA Response IncreasedNo significant change
Direct Gating (at high concentrations) Induces small inward Cl- currentsNo direct gating observed
Apparent Desensitization Enhanced at concentrations > 6 µMEnhanced (independent of β subunit)

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to elucidate this compound's subunit selectivity.

Site-Directed Mutagenesis

This technique was fundamental in identifying the specific amino acid residue responsible for this compound's selectivity.

  • Objective: To determine the molecular basis of this compound's β-subunit selectivity.

  • Procedure:

    • Plasmid Preparation: Obtain cDNA clones for human GABA-A receptor subunits (e.g., α1, β1, β2, β3, γ2S) in a suitable expression vector (e.g., pBluescript).

    • Mutagenesis: Introduce point mutations into the β subunit cDNA using a commercially available site-directed mutagenesis kit. For example, to test the role of the asparagine residue, the codon for asparagine (AAT or AAC) in β2 or β3 is changed to a codon for serine (TCT, TCC, TCA, TCG, AGT, or AGC), and vice versa for the β1 subunit.

    • Sequencing: Verify the desired mutation and the absence of any other mutations by DNA sequencing of the entire coding region of the subunit.

    • cRNA Synthesis: Linearize the plasmid DNA and synthesize capped cRNAs for each subunit using an in vitro transcription kit.

Expression in Xenopus Oocytes and Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This system allows for the functional expression of recombinant ion channels and the precise measurement of their currents.

  • Objective: To functionally characterize the effect of this compound on wild-type and mutant GABA-A receptors.

  • Procedure:

    • Oocyte Preparation: Harvest and defolliculate oocytes from a female Xenopus laevis.

    • cRNA Injection: Inject a mixture of cRNAs for the desired α, β, and γ subunits into the oocytes. Typically, a ratio of 1:1:1 is used.

    • Incubation: Incubate the injected oocytes for 2-7 days to allow for receptor expression.

    • Electrophysiological Recording:

      • Place an oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., Barth's solution).

      • Impale the oocyte with two microelectrodes filled with a high salt solution (e.g., 3M KCl) to clamp the membrane potential, typically at -70 mV.

      • Apply GABA and this compound via the perfusion system.

      • Record the resulting chloride currents using a voltage-clamp amplifier.

    • Data Analysis: Construct concentration-response curves for GABA in the presence and absence of this compound to determine changes in EC50 and maximal current.

Mammalian Cell Line Expression and Patch-Clamp Electrophysiology

This method provides a more physiologically relevant system for studying ion channel pharmacology.

  • Objective: To investigate the effects of this compound on GABA-A receptors in a mammalian cell environment.

  • Procedure:

    • Cell Culture and Transfection: Culture a suitable mammalian cell line (e.g., L929 fibroblasts or HEK293 cells). Transiently transfect the cells with plasmids containing the cDNAs for the desired GABA-A receptor subunits and a marker gene (e.g., green fluorescent protein, GFP) to identify transfected cells.

    • Whole-Cell Patch-Clamp Recording:

      • After 24-48 hours of expression, transfer the cells to a recording chamber.

      • Using a glass micropipette, form a high-resistance seal with the membrane of a transfected cell (identified by GFP fluorescence).

      • Rupture the cell membrane to achieve the whole-cell configuration, allowing for control of the intracellular solution and measurement of whole-cell currents.

      • Apply GABA and this compound using a rapid perfusion system.

    • Data Analysis: Analyze the recorded currents to determine the effects of this compound on GABA-A receptor kinetics, including activation, deactivation, and desensitization.

Visualizations

The following diagrams illustrate key aspects of this compound's selective action on GABA-A receptors.

GABA_A_Receptor_Structure cluster_receptor GABA-A Receptor (α1βxγ2) alpha1_1 α1 beta_x βx alpha1_1->beta_x alpha1_2 α1 beta_x->alpha1_2 gamma2 γ2 alpha1_2->gamma2 beta_x2 βx gamma2->beta_x2 beta_x2->alpha1_1

Caption: Typical subunit arrangement of a GABA-A receptor.

Loreclezole_Selectivity_Mechanism Molecular Basis of this compound Selectivity cluster_beta1 β1 Subunit cluster_beta23 β2/β3 Subunits b1 TM2 Domain Serine at position 290 b23 TM2 Domain Asparagine at position 289/290 This compound This compound This compound->b1 Low Affinity Binding & No Potentiation This compound->b23 High Affinity Binding & Potentiation

Caption: this compound's selectivity is determined by a key amino acid in the TM2 domain.

Experimental_Workflow Experimental Workflow for Assessing this compound Selectivity cluster_molecular Molecular Biology cluster_expression Heterologous Expression cluster_functional Functional Analysis cluster_analysis Data Analysis plasmid GABA-A Subunit cDNAs (α1, β1, β2, β3, γ2) mutagenesis Site-Directed Mutagenesis (e.g., β2 Asn289Ser) plasmid->mutagenesis cRNA cRNA Synthesis mutagenesis->cRNA mammalian Mammalian Cell Transfection mutagenesis->mammalian oocyte Xenopus Oocyte Injection cRNA->oocyte tevc Two-Electrode Voltage Clamp (TEVC) oocyte->tevc patch Patch-Clamp Electrophysiology mammalian->patch analysis Concentration-Response Curves EC50 & Imax Determination tevc->analysis patch->analysis

References

Initial Studies on Loreclezole's Therapeutic Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial preclinical and early clinical studies investigating the therapeutic potential of Loreclezole. The document focuses on its mechanism of action as a selective modulator of the γ-aminobutyric acid type A (GABA-A) receptor, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is an anticonvulsant compound that exerts its therapeutic effects by acting as a positive allosteric modulator of the GABA-A receptor.[1] It selectively binds to a specific site on the β2 and β3 subunits of the receptor, enhancing the action of GABA.[1][2] This potentiation of GABAergic inhibition is the primary mechanism underlying its anticonvulsant properties. Notably, this compound has a significantly lower affinity for receptors containing the β1 subunit, which may contribute to its specific pharmacological profile, potentially lacking the hypnotic effects associated with less selective GABA-A receptor modulators.[2][3] A single amino acid residue, asparagine at position 289 in the β2 subunit and 290 in the β3 subunit, has been identified as the critical determinant for this high-affinity binding and potentiation by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from initial in vitro and in vivo studies on this compound.

Table 1: In Vitro Efficacy and Potency of this compound

ParameterExperimental SystemReceptor Subunit CompositionThis compound ConcentrationEffectReference
GABA-A Receptor Current PotentiationXenopus oocytes expressing human recombinant receptorsα1β2γ2S1 µM>300-fold higher affinity for β2/β3 vs β1
Direct GABA-A Receptor Activation (inward Cl- current)Xenopus oocytes expressing human recombinant receptorsα1β2γ2S100 µM26% of the current induced by 5 µM GABA
t-[35S]butylbicyclophosphorothionate ([35S]TBPS) BindingWashed rat cortical membranesEndogenous5 µM28% increase in binding
[3H]-Flunitrazepam ([3H]-FNZ) BindingRat whole brain synaptic membranesEndogenous100 µMDecrease in KD from 3.9 nM to 2.7 nM
Muscimol Response PotentiationRat cuneate nucleus slicesEndogenous10 µM0.121 log unit potentiation
Apparent Desensitization EnhancementL929 fibroblasts expressing recombinant receptorsVarious> 6 µMConcentration-dependent increase

Table 2: Preclinical In Vivo Anticonvulsant Activity of this compound

Animal ModelSeizure Induction MethodThis compound Dosage (i.p.)OutcomeReference
Adult male Lister Hooded ratsPentylenetetrazol infusion10, 25, 50, or 75 mg/kgDose-dependent increase in seizure threshold
MiceCocaine (75 mg/kg i.p.)Not specifiedProtective Index (TD50/ED50) = 7.67
Amygdala-kindled ratsElectrical stimulationNot specifiedDecreased duration of forepaw clonus and reduced behavioral seizure stage

Table 3: Early Human Clinical Trial Data for this compound

Study DesignPatient PopulationThis compound TreatmentKey FindingReference
12-week, double-blind, placebo-controlled add-on trial62 patients with uncontrolled partial seizuresTarget plasma level of 1-2 mg/l19% of patients in the this compound group had a ≥50% seizure reduction, compared to 0% in the placebo group.

Experimental Protocols

Electrophysiological Recording in Xenopus Oocytes

This protocol is used to assess the modulatory effect of this compound on specific GABA-A receptor subunit combinations.

Methodology:

  • Receptor Expression: Human recombinant GABA-A receptor subunits (e.g., α1, β1/β2/β3, γ2S) are co-expressed in Xenopus laevis oocytes by microinjection of the corresponding cRNAs.

  • Two-Electrode Voltage Clamp: After 1-3 days of incubation, oocytes are placed in a recording chamber and perfused with a standard frog Ringer's solution. The oocyte membrane potential is clamped at a holding potential of -70 mV.

  • Drug Application: GABA, the primary agonist, is applied to the oocyte to elicit a baseline current response. Subsequently, GABA is co-applied with varying concentrations of this compound to measure the potentiation of the GABA-induced chloride current.

  • Data Analysis: The peak current amplitude in the presence of this compound is compared to the baseline GABA response to determine the degree of potentiation.

[35S]TBPS Binding Assay in Rat Cortical Membranes

This biochemical assay is employed to investigate the allosteric modulation of the GABA-A receptor ionophore by this compound.

Methodology:

  • Membrane Preparation: Cerebral cortices from adult rats are homogenized and subjected to centrifugation to isolate synaptic membranes. The membranes are thoroughly washed to remove endogenous GABA.

  • Binding Reaction: The prepared membranes are incubated with a fixed concentration of [35S]TBPS, a radioligand that binds to the picrotoxin site within the GABA-A receptor channel. The incubation is performed in the presence and absence of varying concentrations of this compound.

  • Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity retained on the filters, representing bound [35S]TBPS, is quantified using a liquid scintillation counter.

  • Data Analysis: The specific binding of [35S]TBPS in the presence of this compound is compared to the binding in its absence to determine the modulatory effect.

Visualizations

GABAA_Receptor_Modulation cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor β α γ α β GABA-A Receptor GABA->GABA_A_Receptor:alpha Binds to α/β interface This compound This compound This compound->GABA_A_Receptor:beta Binds to β2/β3 subunit Cl_ion Cl- GABA_A_Receptor->Cl_ion Channel Opening Hyperpolarization Neuronal Hyperpolarization Cl_ion->Hyperpolarization Influx Reduced Neuronal\nExcitability Reduced Neuronal Excitability Hyperpolarization->Reduced Neuronal\nExcitability

Caption: Signaling pathway of this compound's modulation of the GABA-A receptor.

Experimental_Workflow_Oocyte start Start cRNA_injection cRNA microinjection into Xenopus oocytes start->cRNA_injection incubation Incubation (1-3 days) cRNA_injection->incubation voltage_clamp Two-electrode voltage clamp setup incubation->voltage_clamp baseline Apply GABA (Baseline response) voltage_clamp->baseline co_application Co-apply GABA and This compound baseline->co_application data_recording Record chloride current co_application->data_recording analysis Data Analysis: Compare peak currents data_recording->analysis end End analysis->end

Caption: Experimental workflow for electrophysiological recording in Xenopus oocytes.

References

Methodological & Application

How to prepare Loreclezole stock solutions for in vitro assays.

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

This document provides detailed protocols for the preparation, storage, and handling of Loreclezole stock solutions for use in in vitro assays. This compound is a selective GABAA receptor modulator, acting as a positive allosteric modulator of receptors containing β2 or β3 subunits.[1][2] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.

Compound Information

A summary of the key physical and chemical properties of this compound and its hydrochloride salt is presented in Table 1. This information is essential for accurate calculation of stock solution concentrations.

PropertyThis compoundThis compound hydrochloride
Molecular Formula C10H6Cl3N3C10H6Cl3N3.HCl
Molecular Weight 274.53 g/mol 311 g/mol
Appearance White to off-white solidNot specified
CAS Number 117857-45-12227372-56-5

Solubility Data

This compound exhibits limited solubility in aqueous solutions but is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. It is crucial to use a suitable solvent to achieve the desired stock concentration and to ensure the compound remains in solution during the experiment. The final concentration of the organic solvent in the in vitro assay should be kept to a minimum (typically <0.5%) to avoid solvent-induced cellular toxicity.

SolventMaximum Concentration (this compound)Maximum Concentration (this compound HCl)Notes
DMSO 110 mg/mL (400.68 mM)1.37 mg/mL (5 mM)Ultrasonic treatment may be required to achieve maximum solubility for this compound. Gentle warming may be needed for this compound HCl. Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic.
Ethanol Not specified1.37 mg/mL (5 mM)Gentle warming may be required.
Water < 0.1 mg/mL (insoluble)Not specifiedNot a suitable primary solvent for stock solutions.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound (non-hydrochloride form) in DMSO.

Materials:

  • This compound powder (MW: 274.53 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Weighing the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.7453 mg of this compound.

  • Solvent Addition: Add the appropriate volume of sterile DMSO to the vial containing the weighed this compound. For a 10 mM solution, the required volume of DMSO can be calculated using the following formula:

    Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))

  • Dissolution: Tightly cap the vial and vortex thoroughly to dissolve the compound. If the compound does not fully dissolve, sonicate the solution in an ultrasonic water bath for short intervals until the solution is clear.

  • Aliquoting and Storage: Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage.

Preparation of Working Solutions

For in vitro assays, the concentrated stock solution needs to be diluted to the final working concentration in the appropriate cell culture medium or assay buffer.

Procedure:

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in the cell culture medium or assay buffer to achieve the desired final concentration. It is recommended to perform dilutions in a stepwise manner to avoid precipitation of the compound.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the assay is below the level of toxicity for the specific cell line or assay system being used, typically less than 0.5%. A vehicle control (medium or buffer with the same final concentration of DMSO) should always be included in the experiment.

Storage and Stability

Proper storage of this compound stock solutions is essential to maintain their stability and activity.

FormStorage TemperatureStability
Powder -20°C3 years
4°C2 years
In Solvent (DMSO) -80°C2 years
-20°C1 year

It is recommended to use freshly prepared solutions. If long-term storage is necessary, follow the guidelines above and avoid repeated freeze-thaw cycles.

Diagrams

This compound Mechanism of Action

This compound acts as a positive allosteric modulator of GABAA receptors, specifically those containing the β2 or β3 subunits. This enhances the effect of the endogenous ligand, GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which results in an inhibitory effect on neurotransmission.

Loreclezole_Mechanism cluster_neuron Postsynaptic Neuron cluster_synapse Synaptic Cleft GABA_R GABAA Receptor (β2/β3 subunit) Cl_in Cl- Influx GABA_R->Cl_in Opens Cl- Channel Hyperpolarization Hyperpolarization Cl_in->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition GABA GABA GABA->GABA_R Binds This compound This compound This compound->GABA_R Positive Allosteric Modulation

Caption: this compound's modulatory effect on GABAA receptors.

Stock Solution Preparation Workflow

The following diagram illustrates the general workflow for preparing a this compound stock solution.

Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage cluster_use Application Weigh Weigh this compound Powder Add_Solvent Add Anhydrous DMSO Weigh->Add_Solvent Dissolve Vortex / Sonicate Until Clear Add_Solvent->Dissolve Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot Store Store at -20°C or -80°C Aliquot->Store Dilute Prepare Working Dilutions in Media Store->Dilute Assay Perform In Vitro Assay Dilute->Assay

Caption: Workflow for preparing this compound stock solutions.

References

Application Notes and Protocols for Loreclezole in Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing loreclezole, a selective positive allosteric modulator of γ-aminobutyric acid type A (GABA-A) receptors, in patch-clamp electrophysiology studies. This document outlines the mechanism of action, provides detailed experimental protocols, and presents key quantitative data for effective experimental design and interpretation.

Introduction to this compound

This compound is an anticonvulsant compound that potentiates GABA-A receptor function.[1] It acts as a positive allosteric modulator, binding to a site on the β subunits of the GABA-A receptor to enhance the effect of GABA.[2][3][4] This potentiation results in an increased influx of chloride ions upon GABA binding, leading to hyperpolarization of the neuron and a reduction in neuronal excitability.[4]

Notably, this compound exhibits selectivity for GABA-A receptors containing β2 or β3 subunits, with a significantly lower affinity for receptors containing the β1 subunit. This selectivity is conferred by a single amino acid residue within the transmembrane domain 2 (TM2) of the β subunit. At higher concentrations (in the micromolar range), this compound can also directly activate GABA-A receptors in the absence of GABA.

Data Presentation: Quantitative Effects of this compound

The following table summarizes the quantitative effects of this compound on GABA-A receptors from various electrophysiological studies. This data is crucial for determining appropriate concentrations for your experiments.

ParameterCell Type/Receptor SubunitsThis compound ConcentrationEffectReference
Potentiation of GABA Response Recombinant human α1β2γ2S expressed in Xenopus oocytes1 µMPotentiation of submaximal GABA response
Recombinant human α1β3γ2S expressed in Xenopus oocytes1 µMPotentiation of submaximal GABA response
Recombinant human α1β1γ2S expressed in Xenopus oocytes1 µMNo significant potentiation
Cultured mouse cortical neurons> 6 µMEnhancement of apparent desensitization
Direct Activation Recombinant human α1β2γ2S expressed in Xenopus oocytes50-100 µMInduction of inward Cl- currents
Recombinant human α1β2γ2S expressed in Xenopus oocytes100 µMCurrent was 26% of that induced by 5 µM GABA
Binding Affinity Recombinant receptors with β2 or β3 subunits->300-fold higher affinity than for receptors with β1

Experimental Protocols

This section provides detailed protocols for investigating the effects of this compound using patch-clamp electrophysiology.

Cell Preparation

Cell Culture and Transfection:

  • For recombinant receptor studies, use cell lines such as Human Embryonic Kidney (HEK293) or L929 fibroblasts.

  • Culture cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

  • Transiently transfect cells with plasmids encoding the desired GABA-A receptor subunits (e.g., α1, β2, and γ2) using a suitable transfection reagent.

  • For studies on native receptors, primary neuronal cultures (e.g., cortical or hippocampal neurons) can be prepared from embryonic or early postnatal rodents.

Solutions and Reagents

Intracellular (Pipette) Solution: The composition of the intracellular solution is critical for maintaining cell health and controlling the chloride reversal potential. A typical intracellular solution contains (in mM):

  • 140 CsCl

  • 10 HEPES

  • 10 EGTA

  • 2 MgCl₂

  • 2 ATP-Mg

  • 0.3 GTP-Na

  • pH adjusted to 7.2 with CsOH

  • Osmolarity adjusted to ~290 mOsm

Note: The high chloride concentration sets the chloride reversal potential near 0 mV, allowing for the measurement of inward chloride currents at negative holding potentials.

Extracellular (Bath) Solution: A standard extracellular solution for recording GABA-A receptor currents includes (in mM):

  • 140 NaCl

  • 5 KCl

  • 2 CaCl₂

  • 1 MgCl₂

  • 10 HEPES

  • 10 Glucose

  • pH adjusted to 7.4 with NaOH

  • Osmolarity adjusted to ~310 mOsm

This compound Stock Solution:

  • Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Store the stock solution at -20°C.

  • On the day of the experiment, dilute the stock solution to the final desired concentrations in the extracellular solution. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent effects.

Patch-Clamp Recording

Whole-Cell Patch-Clamp Configuration:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Identify a healthy, transfected (e.g., expressing a fluorescent marker) or primary neuron under a microscope.

  • Approach the cell with the patch pipette and form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Rupture the cell membrane under the pipette tip with gentle suction to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -60 mV.

  • Continuously perfuse the cell with the extracellular solution.

Drug Application:

  • Use a fast perfusion system to apply GABA and this compound. This allows for rapid solution exchange and precise control of drug application timing.

  • To investigate this compound's potentiating effect, co-apply a submaximal concentration of GABA (e.g., EC₁₀-EC₂₀) with the desired concentration of this compound.

  • To study direct activation, apply this compound in the absence of GABA.

Data Acquisition and Analysis:

  • Record membrane currents using a patch-clamp amplifier and digitize the data using an appropriate data acquisition system and software.

  • Analyze the recorded currents to measure parameters such as peak amplitude, rise time, and decay kinetics.

  • To quantify potentiation, calculate the percentage increase in the peak current amplitude in the presence of this compound compared to the GABA-evoked current alone.

  • Construct concentration-response curves to determine the EC₅₀ of this compound's potentiation or direct activation.

Mandatory Visualizations

Signaling Pathway of this compound's Action on GABA-A Receptors

GABA_A_Loreclezole_Pathway cluster_receptor GABA-A Receptor GABA_A α β (β2/β3) γ α β Chloride Cl⁻ Influx GABA_A->Chloride Channel Opening GABA GABA GABA->GABA_A:f0 Binds to α/β interface This compound This compound This compound->GABA_A:f1 Binds to β subunit Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Inhibition Reduced Neuronal Excitability Hyperpolarization->Inhibition

Caption: Signaling pathway of this compound's modulatory action on the GABA-A receptor.

Experimental Workflow for a Patch-Clamp Study

Patch_Clamp_Workflow A Cell Preparation (Culture & Transfection) D Whole-Cell Patch-Clamp (Giga-seal & Break-in) A->D B Solution Preparation (Intra/Extracellular, this compound) B->D C Pipette Pulling & Filling C->D E Baseline Recording (Extracellular Solution) D->E F GABA Application (Control Response) E->F G Co-application of GABA & this compound F->G J Data Acquisition & Analysis F->J H Washout G->H G->J I Direct Application of this compound (Optional) H->I I->J

Caption: Experimental workflow for a whole-cell patch-clamp study of this compound.

Conclusion

These application notes provide a framework for the successful implementation of this compound in patch-clamp electrophysiology experiments. By understanding its mechanism of action and following the detailed protocols, researchers can effectively investigate the modulatory effects of this compound on GABA-A receptors, contributing to a deeper understanding of its therapeutic potential. Careful attention to experimental details, such as cell health, solution composition, and drug application, is paramount for obtaining high-quality, reproducible data.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosages and experimental protocols for the use of Loreclezole, a selective GABA-A receptor modulator, in various rat seizure models. The information is intended to guide researchers in designing and conducting preclinical studies to evaluate the anticonvulsant properties of this compound.

Mechanism of Action

This compound is an anticonvulsant agent that potentiates GABAergic inhibition in the central nervous system. It acts as a positive allosteric modulator of GABA-A receptors, with a notable selectivity for receptors containing β2 or β3 subunits. This selective binding enhances the GABA-mediated chloride current, leading to neuronal hyperpolarization and a reduction in neuronal excitability, which underlies its anticonvulsant effects.

Recommended Dosages and Efficacy

The effective dosage of this compound can vary depending on the specific rat seizure model and the route of administration. The following tables summarize the available quantitative data on this compound's efficacy in different models.

Pentylenetetrazol (PTZ)-Induced Seizure Model

The PTZ model is a widely used preclinical screen for potential anticonvulsant drugs, mimicking generalized seizures.

Dosage (mg/kg)Route of AdministrationEfficacyReference
10 - 75Intraperitoneal (i.p.)Dose-dependent increase in seizure threshold.[1]
25Intravenous (i.v.)ED₅₀: The dose required to increase the seizure-eliciting dose of intravenous PTZ by 50%.[2]
Amygdala-Kindled Seizure Model

The amygdala-kindling model is a model of temporal lobe epilepsy, where repeated electrical stimulation of the amygdala leads to progressively more severe seizures.

Dosage (mg/kg)Route of AdministrationEfficacyReference
5Not specifiedSignificant reduction in seizure and afterdischarge duration.[3][4]
2.5Not specifiedNon-effective dose when used alone, but effective in combination with other antiepileptic drugs.[3]
Maximal Electroshock (MES)-Induced Seizure Model

The MES model is used to screen for drugs that prevent the spread of seizures, mimicking generalized tonic-clonic seizures.

No specific effective dosage or ED₅₀ for this compound in the rat MES model was identified in the reviewed literature. Researchers should perform dose-response studies to determine the optimal dose for their experimental conditions.

Genetic Absence Epilepsy Rats from Strasbourg (GAERS) Model

The GAERS model is a genetic model of absence epilepsy, characterized by spontaneous spike-and-wave discharges.

No studies utilizing this compound in the GAERS model were identified in the reviewed literature.

Experimental Protocols

The following are detailed protocols for the use of this compound in common rat seizure models.

Pentylenetetrazol (PTZ)-Induced Seizure Protocol

This protocol is designed to assess the ability of this compound to increase the threshold for PTZ-induced seizures.

Materials:

  • This compound

  • Pentylenetetrazol (PTZ)

  • Vehicle for this compound (e.g., 0.5% methylcellulose)

  • Saline

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • Syringes and needles for administration

Procedure:

  • Animal Preparation: Acclimate rats to the housing conditions for at least one week before the experiment.

  • Drug Preparation: Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 10, 25, 50, 75 mg/kg).

  • This compound Administration: Administer this compound or vehicle intraperitoneally (i.p.) to the rats.

  • Pre-treatment Time: Wait for a specific period to allow for drug absorption and distribution. A 60-minute pre-treatment time has been reported.

  • PTZ Administration: Administer a convulsant dose of PTZ (e.g., 60 mg/kg, i.p. or subcutaneously) to induce seizures.

  • Seizure Observation: Immediately after PTZ injection, place the rat in an observation chamber and record the latency to the first seizure, seizure severity (using a standardized scoring system like the Racine scale), and the duration of seizures for at least 30 minutes.

  • Data Analysis: Compare the seizure parameters between the this compound-treated groups and the vehicle-treated control group.

Amygdala-Kindled Seizure Protocol

This protocol is for evaluating the effect of this compound on established kindled seizures.

Materials:

  • This compound

  • Vehicle for this compound

  • Male Wistar rats with implanted bipolar electrodes in the amygdala

  • Stimulator for electrical kindling

  • EEG recording system

  • Syringes and needles for administration

Procedure:

  • Kindling Procedure: Surgically implant electrodes into the amygdala of the rats. After a recovery period, stimulate the amygdala daily with a sub-convulsive electrical stimulus until stable Stage 5 seizures (according to the Racine scale) are consistently elicited.

  • Drug Preparation: Prepare a solution or suspension of this compound in the chosen vehicle.

  • This compound Administration: On the test day, administer this compound (e.g., 5 mg/kg) or vehicle to the fully kindled rats.

  • Pre-treatment Time: Allow a pre-treatment period for the drug to take effect (e.g., 30-60 minutes).

  • Seizure Induction: Deliver the electrical stimulation to the amygdala at the previously determined threshold.

  • Seizure and Afterdischarge Recording: Record the electroencephalogram (EEG) to determine the afterdischarge duration. Simultaneously, observe and score the behavioral seizure severity.

  • Data Analysis: Compare the seizure severity scores and afterdischarge durations between the this compound-treated and vehicle-treated groups.

Maximal Electroshock (MES)-Induced Seizure Protocol

This is a general protocol for the MES model. Specific doses of this compound need to be determined empirically.

Materials:

  • This compound

  • Vehicle for this compound

  • Male Sprague-Dawley rats (150-200 g)

  • Corneal electrodes

  • Electroshock device

  • Electrode solution (e.g., saline)

  • Syringes and needles for administration

Procedure:

  • Animal Preparation: Acclimate the rats to the laboratory environment.

  • Drug Preparation: Prepare a solution or suspension of this compound in the chosen vehicle at various concentrations for a dose-response study.

  • This compound Administration: Administer this compound or vehicle to the rats via the desired route (e.g., i.p. or oral gavage).

  • Pre-treatment Time: Allow for a pre-treatment period based on the pharmacokinetic profile of this compound.

  • Seizure Induction: Apply a drop of electrode solution to the eyes. Deliver a maximal electrical stimulus (e.g., 150 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.

  • Seizure Observation: Observe the rat for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.

  • Data Analysis: Determine the percentage of animals protected from tonic hindlimb extension in each dose group and calculate the ED₅₀.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

G Mechanism of Action of this compound cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA releases GABA_A_Receptor GABA-A Receptor (β2/β3 subunit) Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- influx leads to GABA->GABA_A_Receptor binds to This compound This compound This compound->GABA_A_Receptor positively modulates Action_Potential Action Potential Action_Potential->GABA_vesicle triggers release Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Signaling pathway of this compound's action on the GABA-A receptor.

G Experimental Workflow for Anticonvulsant Testing start Start animal_prep Animal Acclimation & Preparation start->animal_prep drug_admin This compound or Vehicle Administration animal_prep->drug_admin pretreatment Pre-treatment Period drug_admin->pretreatment seizure_induction Seizure Induction (e.g., PTZ, MES) pretreatment->seizure_induction observation Behavioral &/or EEG Observation seizure_induction->observation data_analysis Data Analysis observation->data_analysis end End data_analysis->end

Caption: A generalized experimental workflow for in vivo anticonvulsant screening.

References

Application Notes and Protocols for Testing Loreclezole Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Loreclezole is an anticonvulsant compound that functions as a positive allosteric modulator of γ-aminobutyric acid type A (GABA-A) receptors.[1][2] Its mechanism of action involves potentiating GABA-induced chloride currents, which leads to neuronal hyperpolarization and a reduction in neuronal excitability.[1] Notably, this compound exhibits selectivity for GABA-A receptors containing β2 or β3 subunits, a property conferred by a single amino acid residue within these subunits.[3][4] At higher concentrations, this compound can also directly activate the GABA-A receptor. These characteristics make it a subject of interest for research into epilepsy and other neurological disorders characterized by neuronal hyperexcitability.

This document provides detailed experimental protocols for researchers, scientists, and drug development professionals to assess the efficacy of this compound, from initial in vitro characterization to in vivo validation.

1. In Vitro Efficacy Testing

The initial phase of testing this compound's efficacy involves in vitro assays to confirm its mechanism of action and subunit selectivity on GABA-A receptors.

1.1. Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol is designed to characterize the modulatory effects of this compound on specific GABA-A receptor subunit combinations expressed in Xenopus laevis oocytes.

Experimental Protocol

1.1.1. Oocyte Preparation and cRNA Injection

  • Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

  • Prepare cRNA for the desired human GABA-A receptor subunits (e.g., α1β2γ2s vs. α1β1γ2s) from linearized cDNA templates.

  • Inject oocytes with a mixture of the respective α, β, and γ subunit cRNAs.

  • Incubate the injected oocytes for 2-7 days at 16-18°C in Barth's solution.

1.1.2. Electrophysiological Recording

  • Place an oocyte in a recording chamber continuously perfused with standard oocyte Ringer's solution.

  • Impale the oocyte with two glass microelectrodes (0.5-5 MΩ resistance) filled with 3 M KCl.

  • Clamp the oocyte membrane potential at -70 mV using a two-electrode voltage clamp amplifier.

  • Establish a baseline GABA concentration-response curve by applying increasing concentrations of GABA (e.g., 1 µM to 1 mM).

  • To assess potentiation, co-apply a submaximal concentration of GABA (EC₂₀) with varying concentrations of this compound (e.g., 10 nM to 100 µM).

  • To assess direct activation, apply this compound alone at various concentrations in the absence of GABA.

  • Record the peak inward chloride current elicited by each application.

Data Presentation

Summarize the electrophysiological data in the following tables:

Table 1: Potentiation of GABA-Evoked Currents by this compound

Receptor Subunit Combination GABA EC₅₀ (µM) This compound EC₅₀ for Potentiation (µM) Maximum Potentiation (% of GABA EC₂₀ response)
α1β2γ2s

| α1β1γ2s | | | |

Table 2: Direct Activation of GABA-A Receptors by this compound

Receptor Subunit Combination This compound EC₅₀ for Direct Activation (µM) Maximum Current (% of saturating GABA response)
α1β2γ2s

| α1β1γ2s | | |

1.2. High-Throughput Screening (HTS) using a FLIPR Membrane Potential Assay

For screening larger compound libraries or further characterizing this compound's activity, a fluorescence-based assay can be employed.

Experimental Protocol

  • Culture a stable cell line (e.g., CHO-K1 or HEK293) expressing the GABA-A receptor of interest (e.g., α1β3γ2) and a halide-sensitive yellow fluorescent protein (YFP).

  • Plate the cells in a 384-well microplate.

  • On the day of the assay, replace the culture medium with a buffer containing a low chloride concentration.

  • Add varying concentrations of this compound to the wells, followed by a submaximal concentration of GABA.

  • Use a Fluorometric Imaging Plate Reader (FLIPR) to measure the influx of an iodide-containing solution, which quenches the YFP fluorescence.

  • The change in fluorescence is proportional to the chloride channel activity.

Data Presentation

Table 3: High-Throughput Screening of this compound Activity

Assay Type This compound EC₅₀ (µM) Positive Control (e.g., Diazepam) EC₅₀ (µM)

| Potentiation of GABA Response | | |

2. In Vivo Efficacy Testing

Following in vitro characterization, the anticonvulsant properties of this compound are evaluated in established rodent models of epilepsy.

2.1. Pentylenetetrazol (PTZ)-Induced Seizure Model

The PTZ model is a widely used acute seizure model for screening potential anticonvulsant drugs.

Experimental Protocol

  • Use adult male mice or rats (e.g., C57BL/6 mice or Sprague-Dawley rats).

  • Administer this compound or vehicle control via intraperitoneal (i.p.) injection at various doses (e.g., 5, 10, 20 mg/kg).

  • After a predetermined pretreatment time (e.g., 30-60 minutes), administer a convulsant dose of PTZ (e.g., 60-85 mg/kg, subcutaneous or i.p.).

  • Immediately after PTZ administration, place the animal in an observation chamber and record seizure activity for 30 minutes.

  • Score the seizure severity using a standardized scale (e.g., Racine scale).

  • Record the latency to the first myoclonic jerk and the first generalized tonic-clonic seizure.

Data Presentation

Table 4: Efficacy of this compound in the PTZ-Induced Seizure Model

Treatment Group (Dose, mg/kg) n Latency to First Myoclonic Jerk (s) Latency to Generalized Seizure (s) Mean Seizure Score % Protection from Tonic-Clonic Seizures
Vehicle
This compound (5)
This compound (10)
This compound (20)

| Positive Control (e.g., Diazepam) | | | | | |

3. Signaling Pathways and Experimental Workflows

3.1. GABA-A Receptor Signaling Pathway

The following diagram illustrates the mechanism of action of GABA-A receptors and the modulatory role of this compound.

GABA_A_Signaling cluster_neuron Postsynaptic Neuron cluster_ligands Ligands GABA_A GABA-A Receptor (α, β, γ subunits) Cl_channel Chloride (Cl⁻) Channel GABA_A->Cl_channel opens Hyperpolarization Membrane Hyperpolarization Cl_channel->Hyperpolarization Cl⁻ influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability leads to GABA GABA GABA->GABA_A binds to orthosteric site This compound This compound This compound->GABA_A binds to allosteric site on β2/3 subunit

Caption: GABA-A receptor signaling and this compound modulation.

3.2. Experimental Workflow for Efficacy Testing

This diagram outlines the logical progression of experiments to evaluate the efficacy of this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation cluster_data Data Analysis & Interpretation cRNA_prep GABA-A Subunit cRNA Preparation Oocyte_injection Xenopus Oocyte Injection cRNA_prep->Oocyte_injection TEVC Two-Electrode Voltage Clamp Oocyte_injection->TEVC EC50_calc EC₅₀/IC₅₀ Calculation TEVC->EC50_calc HTS High-Throughput Screening (FLIPR) HTS->EC50_calc Animal_model Rodent Seizure Model (e.g., PTZ) Drug_admin This compound Administration Animal_model->Drug_admin Behavioral_obs Seizure Scoring & Latency Measurement Drug_admin->Behavioral_obs Anticonvulsant_profile Anticonvulsant Profile Assessment Behavioral_obs->Anticonvulsant_profile Potency_Efficacy Determination of Potency and Efficacy EC50_calc->Potency_Efficacy Potency_Efficacy->Animal_model

Caption: Experimental workflow for testing this compound efficacy.

References

Application Notes and Protocols for Receptor Studies Using Loreclezole in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Loreclezole in cell culture-based assays to study its interaction with γ-aminobutyric acid type A (GABA-A) receptors. The protocols detailed below are designed for researchers in neuroscience, pharmacology, and drug development to investigate the modulatory effects of this compound on GABA-A receptor function.

Introduction

This compound is a selective positive allosteric modulator of GABA-A receptors, demonstrating significant potency and efficacy at receptors containing β2 or β3 subunits.[1][2] This subunit selectivity makes it a valuable pharmacological tool for dissecting the composition and function of native and recombinant GABA-A receptors. The primary mechanism of action of this compound involves enhancing the function of the GABA-A receptor, which is a ligand-gated ion channel that mediates fast synaptic inhibition in the central nervous system.[3][4] At higher concentrations, this compound can also directly activate the receptor and enhance the rate of apparent desensitization.[3]

The protocols outlined herein cover the expression of recombinant GABA-A receptors in mammalian cell lines, electrophysiological analysis of this compound's modulatory effects using patch-clamp techniques, and radioligand binding assays to determine its interaction with the receptor complex.

Key Applications

  • Characterization of GABA-A Receptor Subtypes: Differentiate between GABA-A receptors containing β1 subunits versus those with β2 or β3 subunits based on their sensitivity to this compound.

  • Structure-Function Studies: Investigate the molecular determinants of this compound's activity through site-directed mutagenesis of the GABA-A receptor subunits.

  • Screening for Novel GABA-A Receptor Modulators: Utilize this compound as a reference compound in high-throughput screening assays for novel drugs targeting the GABA-A receptor.

  • Investigation of Anticonvulsant Mechanisms: Elucidate the cellular and molecular mechanisms underlying the anticonvulsant properties of this compound.

Data Presentation

Table 1: Subunit Selectivity of this compound at Human GABA-A Receptors
Receptor Subunit CompositionThis compound AffinityPotentiation of GABA ResponseReference
α1β1γ2sLow (>300-fold lower than β2/β3)Insensitive
α1β2γ2sHighSensitive
α1β3γ2sHighSensitive
Table 2: Electrophysiological Effects of this compound on α1β2γ2s Receptors
ParameterConcentrationEffectReference
Potentiation of GABA-induced current1 µMSignificant potentiation
Direct receptor activation50-100 µMInduces inward Cl- currents (approx. 26% of 5 µM GABA response)
Apparent Desensitization> 6 µMEnhanced rate and degree of desensitization
Table 3: Radioligand Binding Assay Data
RadioligandThis compound ConcentrationEffect on BindingReference
[35S]TBPS5 µMIncreased binding by up to 28%
[35S]TBPS50-100 µMInhibition of binding

Experimental Protocols

Protocol 1: Cell Culture and Transient Transfection of HEK293 Cells with GABA-A Receptor Subunits

This protocol describes the maintenance of Human Embryonic Kidney (HEK299) cells and the transient transfection to express desired GABA-A receptor subunit combinations (e.g., α1β2γ2s).

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (0.25%)

  • Plasmid DNA for GABA-A receptor subunits (e.g., pCMV-hGABRA1, pCMV-hGABRB2, pCMV-hGABRG2)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Opti-MEM I Reduced Serum Medium

  • 6-well cell culture plates

Procedure:

  • Cell Maintenance: Culture HEK293 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2. Passage cells every 2-3 days or when they reach 80-90% confluency.

  • Seeding for Transfection: The day before transfection, seed 5 x 10^5 cells per well in 6-well plates.

  • Transfection Complex Preparation: a. In a sterile tube, dilute 1 µg of each plasmid DNA (total of 3 µg for α, β, and γ subunits) in 250 µL of Opti-MEM. b. In a separate sterile tube, dilute 5 µL of Lipofectamine 2000 in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature. c. Combine the diluted DNA and the diluted Lipofectamine 2000. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.

  • Transfection: Add the 500 µL of the DNA-transfection reagent complex dropwise to each well containing the cells. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours before proceeding with the desired assay.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol details the procedure for recording GABA-activated currents in transfected HEK293 cells and assessing the modulatory effects of this compound.

Materials:

  • Transfected HEK293 cells expressing GABA-A receptors

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for patch pipettes

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP (pH 7.2 with CsOH)

  • GABA stock solution (10 mM in water)

  • This compound stock solution (10 mM in DMSO)

Procedure:

  • Preparation: Place a coverslip with transfected cells in the recording chamber and perfuse with the external solution.

  • Pipette Pulling: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Cell Patching: Under microscopic guidance, approach a single, healthy-looking transfected cell with the patch pipette. Apply gentle suction to form a gigaohm seal (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the cell membrane and achieve the whole-cell configuration.

  • Voltage Clamp: Clamp the cell membrane potential at -60 mV.

  • GABA Application: Apply a submaximal concentration of GABA (e.g., EC10-EC20, typically 1-3 µM) for 2-5 seconds using a rapid solution exchange system to elicit a baseline inward current.

  • This compound Application: Co-apply the same concentration of GABA with varying concentrations of this compound (e.g., 0.1 µM to 100 µM).

  • Data Acquisition: Record the peak amplitude of the GABA-activated currents in the absence and presence of this compound.

  • Analysis: Calculate the potentiation of the GABA response by this compound as a percentage increase over the baseline GABA current.

Protocol 3: [35S]TBPS Radioligand Binding Assay

This protocol describes a competitive binding assay to investigate the allosteric modulation of the GABA-A receptor by this compound using the convulsant radioligand t-butylbicyclophosphorothionate ([35S]TBPS).

Materials:

  • Membrane preparations from cells expressing GABA-A receptors or from rat cerebral cortex.

  • [35S]TBPS radioligand

  • Assay buffer: 50 mM Tris-HCl (pH 7.4) containing 200 mM NaCl

  • This compound

  • Non-specific binding control (e.g., 10 µM picrotoxin)

  • Glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Filtration manifold and vacuum pump

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membranes multiple times by resuspension and centrifugation. Resuspend the final membrane pellet in the assay buffer.

  • Assay Setup: In test tubes, combine:

    • 100 µL of membrane preparation (50-100 µg protein)

    • 50 µL of assay buffer or this compound at various concentrations

    • 50 µL of [35S]TBPS (final concentration of 1-2 nM)

  • Incubation: Incubate the tubes at 25°C for 90 minutes.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Analyze the effect of this compound on [35S]TBPS binding.

Visualizations

GABAA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (α, β2/3, γ subunits) GABA->GABA_A_Receptor Binds to α/β interface This compound This compound This compound->GABA_A_Receptor Binds to β subunit Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx Channel Opening Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Neuronal_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_Inhibition

Caption: Signaling pathway of GABA-A receptor modulation by this compound.

Experimental_Workflow_Patch_Clamp start Start: Transfected HEK293 Cells patch Achieve Whole-Cell Patch-Clamp Configuration start->patch voltage_clamp Voltage Clamp at -60 mV patch->voltage_clamp gaba_app Apply GABA (EC10-EC20) voltage_clamp->gaba_app loreclezole_app Co-apply GABA and this compound voltage_clamp->loreclezole_app record Record Inward Currents gaba_app->record loreclezole_app->record analyze Analyze Data: Calculate % Potentiation record->analyze Binding_Assay_Workflow prep Prepare Cell Membranes Expressing GABA-A Receptors incubation Incubate Membranes with [35S]TBPS and this compound prep->incubation filtration Rapid Filtration to Separate Bound and Free Radioligand incubation->filtration counting Scintillation Counting of Filters filtration->counting analysis Determine Specific Binding and Modulation by this compound counting->analysis

References

Application Notes and Protocols: Measuring Loreclezole's Effect on Chloride Currents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loreclezole is a selective positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] GABA-A receptors are ligand-gated ion channels that, upon activation by GABA, conduct chloride ions across the neuronal membrane, leading to hyperpolarization and inhibition of neuronal excitability.[3] this compound's pharmacological effect is of significant interest as it demonstrates subunit selectivity, primarily potentiating GABA-A receptors containing β2 or β3 subunits.[2][4] This specificity is conferred by a single amino acid residue within these beta subunits. At higher concentrations, this compound can also directly activate the GABA-A receptor, inducing chloride currents even in the absence of GABA.

These application notes provide detailed protocols for measuring the effect of this compound on chloride currents mediated by GABA-A receptors, utilizing the gold-standard electrophysiological technique of patch-clamping. Both manual and automated patch-clamp methodologies are described, offering guidance for researchers with varying throughput needs.

Mechanism of Action: this compound and the GABA-A Receptor

This compound binds to a unique allosteric site on the GABA-A receptor, distinct from the binding sites for GABA, benzodiazepines, and barbiturates. Its binding enhances the function of the receptor in two main ways:

  • Potentiation of GABA-ergic currents: In the presence of GABA, this compound increases the chloride current elicited by submaximal concentrations of the neurotransmitter.

  • Direct activation: At micromolar concentrations, this compound can directly gate the GABA-A receptor channel, leading to chloride influx.

This dual action makes the precise measurement of chloride currents essential for characterizing the potency and efficacy of this compound and similar compounds.

Data Presentation: Quantitative Effects of this compound

The following tables summarize key quantitative data on the effects of this compound from published studies.

Table 1: Potentiation of GABA-A Receptor Currents by this compound

Receptor Subunit CompositionThis compound ConcentrationAgonist (GABA) ConcentrationPotentiation of CurrentReference
α1β2γ2s1 µMEC20>300-fold higher affinity than β1-containing receptors
α1β3γ2s1 µMEC20>300-fold higher affinity than β1-containing receptors
α1β1γ2s1 µMEC20No significant potentiation
α1β2(Asn289Ser)γ2s1 µMEC20Loss of sensitivity
α1β1(Ser290Asn)γ2s1 µMEC20Gain of sensitivity

Table 2: Direct Activation of GABA-A Receptors by this compound

Receptor Subunit CompositionThis compound ConcentrationCurrent Evoked (% of 5µM GABA)Reference
α1β2γ2s100 µM26%

Table 3: Inhibition of [35S]TBPS Binding by this compound

CompoundIC50 Value (µM)Reference
This compound4.34 ± 0.68
Pentobarbitone37.39 ± 3.24
Chlormethiazole82.10 ± 8.52

Experimental Protocols

The following protocols detail the primary electrophysiological methods for assessing this compound's impact on chloride currents.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology in Transfected HEK293 Cells

This protocol is designed for the detailed characterization of this compound's effects on specific GABA-A receptor subunit combinations.

1. Cell Culture and Transfection:

  • Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

  • Transiently transfect cells with plasmids encoding the desired GABA-A receptor subunits (e.g., α1, β2, and γ2s) using a suitable transfection reagent. A green fluorescent protein (GFP) plasmid should be co-transfected to identify successfully transfected cells.

  • Record from cells 24-48 hours post-transfection.

2. Solutions:

  • External Solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 120 CsCl, 20 Tetraethylammonium chloride, 1 CaCl2, 2 MgCl2, 11 EGTA, 10 HEPES, pH 7.4 with CsOH. The high chloride concentration in the internal solution will result in inward chloride currents at negative holding potentials, which are easier to measure.

  • This compound and GABA Solutions: Prepare stock solutions of this compound and GABA in the external solution. A range of concentrations should be prepared to determine dose-response relationships.

3. Electrophysiological Recording:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Transfer a coverslip with transfected cells to the recording chamber on an inverted microscope and perfuse with the external solution.

  • Identify transfected cells by GFP fluorescence.

  • Establish a giga-ohm seal (>1 GΩ) between the patch pipette and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at -60 mV.

  • Apply GABA and/or this compound using a fast perfusion system. To study potentiation, apply a low concentration of GABA (e.g., EC10-EC20) alone, followed by co-application with various concentrations of this compound. To study direct activation, apply this compound alone.

  • Record the resulting chloride currents using a patch-clamp amplifier and data acquisition software.

4. Data Analysis:

  • Measure the peak amplitude of the inward currents.

  • For potentiation studies, express the current in the presence of this compound as a percentage of the current elicited by GABA alone.

  • For direct activation studies, compare the current amplitude to that induced by a saturating concentration of GABA.

  • Construct dose-response curves and calculate EC50 or IC50 values.

Protocol 2: Automated Patch-Clamp Electrophysiology

Automated patch-clamp systems offer higher throughput for screening compounds like this compound.

1. Cell Preparation:

  • Use a stable cell line expressing the GABA-A receptor of interest or prepare cells as described in Protocol 1.

  • Harvest and prepare a single-cell suspension according to the specific requirements of the automated patch-clamp platform.

2. System Setup and Solutions:

  • Prime the automated patch-clamp system with the appropriate external and internal solutions (similar to those in Protocol 1).

  • Load the cell suspension and compound plates containing GABA and this compound at various concentrations.

3. Automated Recording:

  • The system will automatically perform cell capture, seal formation, whole-cell access, and compound application.

  • Program the system to apply a pre-pulse of a low concentration of GABA, followed by co-application with this compound to assess potentiation.

  • Include a protocol for applying this compound alone to test for direct activation.

4. Data Analysis:

  • The system's software will typically perform automated analysis of current amplitudes.

  • Export and further analyze the data to generate dose-response curves and calculate relevant pharmacological parameters.

Mandatory Visualizations

Signaling Pathway of this compound's Action

Loreclezole_Pathway cluster_receptor GABA-A Receptor cluster_membrane Cell Membrane GABA GABA Receptor GABA-A Receptor (β2/β3 subunit) GABA->Receptor Binds to orthosteric site This compound This compound This compound->Receptor Binds to allosteric site Channel_Closed Chloride Channel (Closed) Channel_Open Chloride Channel (Open) Receptor->Channel_Open Conformational Change Chloride_Influx Chloride (Cl⁻) Influx Channel_Open->Chloride_Influx Allows Hyperpolarization Hyperpolarization (Neuronal Inhibition) Chloride_Influx->Hyperpolarization Leads to

Caption: Signaling pathway of this compound's action on the GABA-A receptor.

Experimental Workflow for Measuring this compound's Effect

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_application Compound Application cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HEK293) Transfection 2. Transfection with GABA-A Receptor Subunits Cell_Culture->Transfection Plating 3. Plating on Coverslips Transfection->Plating Giga_Seal 5. Form Giga-ohm Seal Plating->Giga_Seal Patch_Pipette 4. Prepare Patch Pipette (Internal Solution) Patch_Pipette->Giga_Seal Whole_Cell 6. Achieve Whole-Cell Configuration Giga_Seal->Whole_Cell Voltage_Clamp 7. Voltage Clamp at -60mV Whole_Cell->Voltage_Clamp GABA_App 8a. Apply GABA (EC10) Voltage_Clamp->GABA_App Co_Application 8b. Co-apply GABA + this compound Voltage_Clamp->Co_Application Loreclezole_App 8c. Apply this compound alone Voltage_Clamp->Loreclezole_App Record_Current 9. Record Chloride Current GABA_App->Record_Current Co_Application->Record_Current Loreclezole_App->Record_Current Analyze_Data 10. Measure Peak Current & Analyze Record_Current->Analyze_Data Dose_Response 11. Generate Dose-Response Curves Analyze_Data->Dose_Response

Caption: Experimental workflow for whole-cell patch-clamp analysis of this compound.

References

Application Notes and Protocols: Utilizing Loreclezole to Differentiate GABAA Receptor Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for utilizing loreclezole, a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor, as a tool to differentiate between receptor isoforms. This compound exhibits significant selectivity for GABAA receptors containing β2 or β3 subunits over those containing the β1 subunit, making it an invaluable pharmacological instrument for investigating the subunit composition and function of native and recombinant GABAA receptors. The protocols outlined below describe electrophysiological and radioligand binding assays to determine the presence and functional contribution of β2/β3-containing GABAA receptor isoforms in various preparations.

Introduction to this compound's Mechanism of Action

The GABAA receptor is a pentameric ligand-gated ion channel, and the major inhibitory neurotransmitter receptor in the central nervous system.[1][2] The diversity of GABAA receptor function arises from the assembly of different subunit isoforms (e.g., α1-6, β1-3, γ1-3, δ, ε, θ, π). This compound's utility as a differentiating agent stems from its specific interaction with the β subunit.[3][4]

This compound potentiates GABA-induced chloride currents by binding to a site on the β subunit.[5] Crucially, this potentiation is isoform-specific. Receptors incorporating β2 or β3 subunits exhibit a more than 300-fold higher affinity for this compound than those containing a β1 subunit. This selectivity is conferred by a single amino acid residue: an asparagine (Asn) at position 289 in the β2 subunit and 290 in the β3 subunit is critical for high-affinity binding and potentiation. In the β1 subunit, this position is occupied by a serine, resulting in low affinity for this compound.

At micromolar concentrations, this compound potentiates GABA-mediated currents in β2/β3-containing receptors. At higher concentrations (typically >50 µM), this compound can directly activate the GABAA receptor in the absence of GABA, although with lower efficacy than GABA itself. This direct activation is also selective for β2-containing receptors.

Data Presentation: Quantitative Effects of this compound on GABAA Receptor Isoforms

The following tables summarize the quantitative data regarding this compound's interaction with different GABAA receptor isoforms.

Table 1: this compound Affinity and Potentiation of GABAA Receptor Isoforms

Receptor Subunit CompositionThis compound AffinityPotentiation of GABA-evoked CurrentsKey Amino Acid ResidueReference
αxβ1γxLow (>300-fold lower than β2/β3)Minimal to no potentiationSerine
αxβ2γxHighStrong potentiationAsparagine (N289)
αxβ3γxHighStrong potentiationAsparagine (N290)

Table 2: Concentration-Dependent Effects of this compound

EffectThis compound ConcentrationReceptor Isoform SelectivityNotesReference
Potentiation of GABA response1 - 10 µMβ2/β3-containing receptorsOptimal concentration for observing potentiation of submaximal GABA responses.
Direct Activation50 - 100 µMβ2-containing receptorsInduces inward chloride currents in the absence of GABA. The evoked current is a fraction of the maximal GABA-induced current.
Inhibition of [35S]TBPS Binding50 - 100 µMβ2/β3-containing receptorsThis compound inhibits the binding of the convulsant [35S]t-butylbicyclophosphorothionate.
Enhanced Desensitization> 6 µMIndependent of β-subunit subtypeAt higher concentrations, this compound can increase the rate and extent of receptor desensitization.

Experimental Protocols

Protocol 1: Electrophysiological Characterization of GABAA Receptor Isoforms using this compound in Xenopus Oocytes

This protocol describes the use of two-electrode voltage clamp (TEVC) electrophysiology in Xenopus laevis oocytes to assess the sensitivity of recombinant GABAA receptors to this compound.

Materials:

  • Xenopus laevis oocytes

  • cRNAs for GABAA receptor subunits (e.g., α1, β1, β2, β3, γ2)

  • Collagenase solution

  • Barth's solution (incubation medium)

  • Recording solution (e.g., ND96)

  • GABA stock solution

  • This compound stock solution (in DMSO)

  • Two-electrode voltage clamp setup

Methodology:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus oocytes using collagenase treatment.

    • Inject oocytes with a mixture of cRNAs encoding the desired GABAA receptor subunits (e.g., α1+β1+γ2 or α1+β2+γ2). A typical injection volume is 50 nl.

    • Incubate injected oocytes in Barth's solution at 18°C for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with two microelectrodes (filled with 3 M KCl) and clamp the membrane potential at -60 mV.

    • Establish a baseline GABA response by applying a submaximal concentration of GABA (EC10-EC20) and record the resulting inward current. Wash with recording solution until the current returns to baseline.

    • Pre-apply this compound (e.g., 1 µM) in the recording solution for 30-60 seconds.

    • Co-apply the same submaximal concentration of GABA with this compound and record the potentiated current.

    • Wash out the drugs and allow for recovery.

    • Repeat for different this compound concentrations to generate a concentration-response curve.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked current in the absence and presence of this compound.

    • Calculate the potentiation as the percentage increase in current amplitude: ((I_this compound+GABA / I_GABA) - 1) * 100%.

    • Plot the potentiation against the this compound concentration and fit the data to determine the EC50 for potentiation.

    • A significant potentiation by this compound indicates the presence of β2 or β3 subunits in the expressed receptor.

Protocol 2: [35S]TBPS Binding Assay to Differentiate GABAA Receptor Isoforms

This protocol describes a radioligand binding assay using [35S]t-butylbicyclophosphorothionate ([35S]TBPS) to assess the modulatory effect of this compound on GABAA receptors in membrane preparations.

Materials:

  • Brain tissue or cells expressing GABAA receptors

  • Homogenization buffer (e.g., Tris-HCl)

  • [35S]TBPS radioligand

  • GABA

  • This compound

  • Picrotoxin (for non-specific binding)

  • Scintillation fluid and counter

Methodology:

  • Membrane Preparation:

    • Homogenize the tissue or cells in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

  • Binding Assay:

    • In a series of tubes, add the washed membrane preparation.

    • To determine total binding, add [35S]TBPS (e.g., 2 nM).

    • To determine non-specific binding, add [35S]TBPS and a high concentration of picrotoxin (e.g., 10 µM).

    • To assess the effect of this compound, add [35S]TBPS, a fixed concentration of GABA (that partially inhibits [35S]TBPS binding), and varying concentrations of this compound.

    • Incubate the tubes at a specific temperature (e.g., 25°C) for a defined period (e.g., 90 minutes).

  • Termination and Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Analyze the effect of this compound on GABA-inhibited [35S]TBPS binding. Potentiation of the GABA effect by this compound will be observed in preparations containing β2 or β3 subunits.

Mandatory Visualizations

GABAA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GABA GABA GABAaR GABAA Receptor (αxβxγx) GABA->GABAaR Binds to α/β interface This compound This compound This compound->GABAaR Binds to β2/β3 subunit Cl_in Cl- influx GABAaR->Cl_in Channel Opening Cl_out Cl- Hyperpolarization Hyperpolarization Cl_in->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: GABAA Receptor Signaling Pathway.

Loreclezole_Workflow start Start: Investigate GABAA Receptor Isoform Composition exp_choice Choose Experimental System (e.g., Xenopus Oocytes, Neuronal Culture) start->exp_choice gaba_app Apply Submaximal GABA (EC10-EC20) Measure Baseline Current exp_choice->gaba_app loreclezole_app Co-apply this compound (1-10 µM) with GABA gaba_app->loreclezole_app measure Measure Current Amplitude loreclezole_app->measure decision Significant Potentiation of Current? measure->decision conclusion_pos Conclusion: Receptors likely contain β2 or β3 subunits decision->conclusion_pos Yes conclusion_neg Conclusion: Receptors likely contain β1 subunits or are insensitive decision->conclusion_neg No

References

Troubleshooting & Optimization

Loreclezole Technical Support Center: Troubleshooting Precipitation in Experimental Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting Loreclezole precipitation in experimental solutions. The following information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

This compound hydrochloride is soluble in Dimethyl Sulfoxide (DMSO) and ethanol. It can be dissolved to 5 mM in both solvents with gentle warming. For in vivo studies, specific solvent systems are recommended. One such system includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, which yields a clear solution of at least 2.08 mg/mL (7.58 mM).[1] Another option for in vivo use is a mixture of 10% DMSO and 90% Corn Oil, which also provides a clear solution at ≥ 2.08 mg/mL (7.58 mM). It is important to note that this compound is practically insoluble in water.

Q2: My this compound solution has precipitated. What are the immediate steps I can take to redissolve it?

If you observe precipitation, gentle warming and/or sonication can be used to aid in the dissolution of this compound. It is recommended to prepare fresh solutions and use them promptly.

Q3: Are there any specific storage recommendations to prevent precipitation?

For long-term storage, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Once in solvent, it is best to store stock solutions at -80°C for up to 2 years or at -20°C for up to 1 year. To ensure reliable experimental results, it is advisable to use freshly prepared working solutions on the same day.

Troubleshooting Guides

Issue: this compound Precipitates Upon Addition to Aqueous Buffer

This is a common issue as this compound is poorly soluble in aqueous solutions. The troubleshooting workflow below provides a step-by-step guide to address this problem.

G start Precipitation observed in aqueous buffer check_dmso Verify DMSO concentration is ≤1% in final solution start->check_dmso increase_dmso Increase organic co-solvent (e.g., PEG300, Tween-80) check_dmso->increase_dmso If DMSO is low prepare_fresh Prepare fresh stock in newly opened DMSO check_dmso->prepare_fresh If DMSO quality is a concern sonicate Sonicate the final solution increase_dmso->sonicate prepare_fresh->sonicate warm Gently warm the solution (monitor temperature) sonicate->warm evaluate_ph Check pH of the buffer warm->evaluate_ph end_success Precipitate dissolves warm->end_success If precipitate dissolves end_fail Precipitation persists: Consider alternative formulation warm->end_fail If precipitation persists adjust_ph Adjust pH if necessary evaluate_ph->adjust_ph If pH is suboptimal evaluate_ph->end_success If pH is optimal and precipitate dissolves evaluate_ph->end_fail If pH is optimal and precipitation persists adjust_ph->end_success

Caption: Troubleshooting workflow for this compound precipitation in aqueous buffers.

Issue: Previously Clear this compound Solution Shows Precipitation Over Time

The stability of this compound in solution can be affected by several factors. This guide helps identify potential causes for delayed precipitation.

Potential Cause Recommended Action Rationale
Temperature Fluctuation Store solutions at a constant, recommended temperature (-20°C or -80°C for stock solutions). Avoid repeated freeze-thaw cycles.Changes in temperature can significantly alter the solubility of a compound, leading to precipitation.
Solvent Evaporation Ensure vials are tightly sealed. For working solutions, prepare them fresh before each experiment.Evaporation of the solvent will increase the concentration of this compound, potentially exceeding its solubility limit.
pH Shift If the solution contains buffers, verify their stability over time. Consider preparing fresh buffers.The stability of many drugs is pH-dependent. A shift in the pH of the solution could cause the drug to precipitate.
Light Exposure Store solutions in amber vials or protect them from light.Exposure to light can cause photodegradation of the compound, potentially leading to the formation of less soluble byproducts.

Experimental Protocols

Preparation of this compound Stock Solution in DMSO

  • Weigh the desired amount of this compound hydrochloride powder.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM stock solution).

  • If necessary, gently warm the solution (e.g., in a 37°C water bath) and/or sonicate until the this compound is completely dissolved.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Preparation of Working Solution for In Vivo Administration (Example)

This protocol is based on a formulation that yields a clear solution at ≥ 2.08 mg/mL (7.58 mM).

  • Start with a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • To prepare 1 mL of the final working solution, take 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix again until the solution is homogeneous.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • Ensure the final solution is clear before administration. It is recommended to use this working solution on the day of preparation.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent/SystemMaximum ConcentrationConditionsReference
DMSO5 mMWith gentle warming
Ethanol5 mMWith gentle warming
Water< 0.1 mg/mL (insoluble)-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (7.58 mM)Clear solution
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (7.58 mM)Clear solution
50% PEG300, 50% Saline3.12 mg/mL (11.36 mM)Clear solution, requires sonication

Signaling Pathway

This compound is a selective positive allosteric modulator of the GABA-A receptor, with a preference for receptors containing β2 or β3 subunits. At higher concentrations, it can also act as a negative modulator, enhancing receptor desensitization.

G cluster_receptor GABA-A Receptor gaba_a GABA-A Receptor (α, β2/3, γ subunits) cl_influx Increased Cl⁻ Influx gaba_a->cl_influx Enhances GABA efficacy beta_subunit β2/β3 Subunit This compound This compound This compound->beta_subunit Positive Allosteric Modulation gaba GABA gaba->gaba_a Binds hyperpolarization Neuronal Hyperpolarization cl_influx->hyperpolarization inhibition Inhibition of Neuronal Firing hyperpolarization->inhibition

Caption: Signaling pathway of this compound's action on the GABA-A receptor.

References

Loreclezole Stability in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Loreclezole in DMSO and other common laboratory solvents. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For optimal stability, this compound stock solutions should be stored at -20°C for short-term storage (up to 1 year) and at -80°C for long-term storage (up to 2 years).[1] It is crucial to minimize freeze-thaw cycles.

Q2: I dissolved this compound in DMSO and noticed precipitation after a while. What could be the cause?

A2: Precipitation of this compound from a DMSO stock solution can be due to several factors:

  • Hygroscopic nature of DMSO: DMSO readily absorbs moisture from the atmosphere. The presence of water can significantly decrease the solubility of this compound, leading to precipitation.[1] Always use freshly opened, anhydrous grade DMSO.

  • Storage temperature: Storing the solution at temperatures higher than recommended can lead to degradation and potential precipitation of less soluble degradation products.

  • Concentration: Exceeding the solubility limit of this compound in DMSO at a given temperature can cause it to precipitate out of solution.

Q3: Can I store my this compound in an aqueous buffer for my experiments?

A3: this compound has very low solubility in water (< 0.1 mg/mL).[1] Preparing stock solutions in aqueous buffers is not recommended due to the high probability of precipitation. For aqueous-based assays, it is advisable to prepare a high-concentration stock in DMSO and then dilute it to the final working concentration in the aqueous buffer immediately before use. Be mindful of the final DMSO concentration in your experiment, as it can affect biological systems.

Q4: How can I assess the stability of my this compound solution?

A4: A stability study can be performed by monitoring the concentration of this compound over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This involves analyzing aliquots of the solution stored under specific conditions at various time points and observing any decrease in the main compound peak and the appearance of degradation product peaks.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Unexpected or inconsistent experimental results. Degradation of this compound in the stock solution.Prepare a fresh stock solution of this compound from powder. Perform a quick stability check by comparing the HPLC/LC-MS chromatogram of the old stock with the fresh one.
Appearance of new peaks in the chromatogram of a this compound standard. Degradation of the compound in the solvent.Review the storage conditions and the age of the solution. Consider performing a forced degradation study to identify potential degradation products.
Difficulty in dissolving this compound powder. Low-quality solvent or presence of moisture.Use a new, sealed vial of anhydrous grade DMSO. Gentle warming and sonication can aid in dissolution.[1]

Quantitative Data Summary

ParameterConditionDurationReference
Powder -20°C3 years[1]
4°C2 years
In Solvent (e.g., DMSO) -80°C2 years
-20°C1 year

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study of this compound

This protocol outlines a general procedure to assess the intrinsic stability of this compound and identify potential degradation products.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in acetonitrile or a mixture of acetonitrile and water at a concentration of 1 mg/mL. Acetonitrile is often preferred for stability studies due to its inertness.

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
  • Thermal Degradation: Incubate the stock solution at 60°C in the dark for 24 hours.
  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) at room temperature for 24 hours.

3. Sample Analysis:

  • At designated time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.
  • If necessary, neutralize the acidic and basic samples.
  • Dilute the samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.
  • Analyze the samples using a stability-indicating HPLC-UV or LC-MS method (see Protocol 2).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.
  • Calculate the percentage degradation of this compound.
  • Identify and characterize any significant degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

This protocol provides a starting point for developing an HPLC method to quantify this compound and separate it from its potential degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

    • Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the λmax of this compound (determine by UV scan).

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear for its intended purpose.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to stress conditions base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to stress conditions oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to stress conditions thermal Thermal (60°C, dark) stock->thermal Expose to stress conditions photo Photolytic (UV light, RT) stock->photo Expose to stress conditions sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis HPLC / LC-MS Analysis sampling->analysis data Data Evaluation (% Degradation, Impurity Profile) analysis->data

Caption: Forced degradation experimental workflow.

signaling_pathway This compound This compound gaba_a GABAA Receptor (containing β2/β3 subunit) This compound->gaba_a Positive Allosteric Modulation channel Chloride (Cl-) Channel Opening gaba_a->channel Activates gaba GABA gaba->gaba_a Binds to receptor influx Increased Cl- Influx channel->influx hyperpolarization Neuronal Hyperpolarization influx->hyperpolarization inhibition Increased Neuronal Inhibition hyperpolarization->inhibition

Caption: this compound's mechanism of action.

References

Optimizing Loreclezole concentration to avoid receptor inhibition.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Loreclezole concentration to avoid receptor inhibition in experimental settings. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data summaries to ensure accurate and reproducible results.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during experiments with this compound, providing direct answers and solutions.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary mechanism of action of this compound? A1: this compound is a positive allosteric modulator (PAM) of the GABA-A receptor. It selectively binds to a site on the β2 and β3 subunits of the receptor, potentiating the effect of GABA. This leads to an increased influx of chloride ions and hyperpolarization of the neuron, resulting in an inhibitory effect on neurotransmission.[1][2][3][4][5]

  • Q2: Why am I observing a decrease in GABA-A receptor activity at high concentrations of this compound? A2: At concentrations above 6 µM, this compound can cause an inhibitory effect by enhancing the rate of apparent desensitization of the GABA-A receptor. This means the receptor becomes less responsive to GABA, even in the presence of the modulator. This inhibitory action appears to be independent of the β-subunit subtype.

  • Q3: What is the optimal concentration range for observing potentiation without inhibition? A3: The optimal concentration for potentiation typically lies in the low micromolar range. An EC50 of approximately 1.0 µM has been reported for enhancement of GABA-A receptor currents in NT2 cells. To avoid the inhibitory effects, it is recommended to use concentrations below 6 µM.

  • Q4: How should I prepare my this compound stock solution? A4: this compound hydrochloride is soluble in DMSO and ethanol with gentle warming. For in vitro experiments, a stock solution in DMSO is common. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. Always refer to the manufacturer's instructions for specific solubility and storage conditions.

Troubleshooting Common Experimental Issues

  • Issue 1: No potentiation of GABA-evoked currents is observed.

    • Possible Cause: The GABA-A receptor subtype expressed in your system may not be sensitive to this compound. This compound's potentiation is dependent on the presence of β2 or β3 subunits. Receptors containing the β1 subunit are not significantly potentiated.

    • Solution: Verify the subunit composition of your GABA-A receptors. If possible, use a positive control compound known to modulate your specific receptor subtype.

  • Issue 2: The potentiating effect of this compound is variable between experiments.

    • Possible Cause: The concentration of GABA used in the assay can influence the degree of potentiation by allosteric modulators. The effect of this compound is also dependent on the membrane potential.

    • Solution: Maintain a consistent, sub-maximal GABA concentration (e.g., EC10-EC20) across all experiments. Ensure that the holding potential in your electrophysiological recordings is consistent.

  • Issue 3: I am seeing inhibition at concentrations where I expect potentiation.

    • Possible Cause: There may be an error in the dilution of your this compound stock solution, leading to a higher final concentration than intended. Alternatively, prolonged exposure to this compound, even at lower concentrations, might induce desensitization.

    • Solution: Prepare fresh dilutions for each experiment and verify the calculations. Minimize the pre-incubation time with this compound before co-application with GABA.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound's interaction with GABA-A receptors.

Table 1: this compound Concentration-Dependent Effects

Concentration RangePrimary EffectReceptor Subunit DependenceReference
Low µM (e.g., 1 µM)Potentiation of GABA-evoked currentsDependent on β2/β3 subunits
> 6 µMInhibition via enhanced desensitizationIndependent of β-subunit subtype
50-100 µMInhibition of [35S]TBPS bindingNot specified
100 µMDirect activation of Cl- currents (26% of 5 µM GABA)Tested on α1β2γ2S

Table 2: Reported EC50 and IC50 Values for this compound

ParameterValueReceptor/SystemNotesReference
EC50 (Potentiation) ~1.0 µMGABA-A receptors in NT2 cellsEnhancement of GABA-evoked currents
IC50 (Inhibition) 0.5 µMρ1 homomeric GABA-C receptorsInhibition of receptor function

Experimental Protocols

This section provides detailed methodologies for key experiments to determine the optimal concentration of this compound.

Protocol 1: Determining the Concentration-Response Curve for this compound Potentiation using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

  • Oocyte Preparation and cRNA Injection:

    • Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

    • Inject oocytes with cRNAs encoding the desired human GABA-A receptor subunits (e.g., α1, β2, and γ2).

    • Incubate injected oocytes for 2-5 days at 16-18°C in ND96 solution to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with ND96 solution.

    • Impale the oocyte with two microelectrodes (voltage and current) filled with 3 M KCl.

    • Clamp the oocyte membrane potential at a holding potential of -60 mV.

  • Experimental Procedure:

    • Establish a stable baseline current.

    • Apply a low, non-saturating concentration of GABA (e.g., EC10-EC20) to elicit a control current response.

    • Wash the oocyte with ND96 solution until the current returns to baseline.

    • Co-apply the same concentration of GABA with increasing concentrations of this compound (e.g., 0.01 µM to 30 µM).

    • Record the peak current amplitude for each this compound concentration.

    • Wash thoroughly between applications.

  • Data Analysis:

    • Normalize the peak current in the presence of this compound to the control GABA response.

    • Plot the normalized current as a function of this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximum potentiation.

Protocol 2: Assessing this compound-Induced Receptor Desensitization using Whole-Cell Patch-Clamp

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293) and transiently transfect with plasmids encoding the desired GABA-A receptor subunits.

    • Allow 24-48 hours for receptor expression.

  • Patch-Clamp Recording:

    • Prepare standard internal and external solutions for whole-cell patch-clamp recordings.

    • Obtain a whole-cell configuration from a transfected cell.

    • Clamp the cell at a holding potential of -60 mV.

  • Experimental Protocol:

    • Apply a saturating concentration of GABA for a prolonged period (e.g., 20-30 seconds) to induce desensitization and record the current decay.

    • Wash the cell until the current returns to baseline.

    • Pre-incubate the cell with a high concentration of this compound (>6 µM) for a short period (e.g., 30 seconds).

    • Co-apply the same saturating concentration of GABA with the high concentration of this compound and record the current.

    • Measure the rate and extent of current decay in the presence and absence of this compound.

  • Data Analysis:

    • Compare the desensitization kinetics (rate of current decay) and the steady-state current at the end of the GABA application between the control and this compound conditions.

    • An increased rate of decay and a smaller steady-state current in the presence of this compound indicate enhanced desensitization.

Visualizations

Signaling Pathway of this compound Modulation

GABAA_Modulation GABA GABA GABAA_R GABA-A Receptor (β2/β3 subunit) GABA->GABAA_R Binds to orthosteric site Loreclezole_low This compound (Low Conc.) Loreclezole_low->GABAA_R Positive Allosteric Modulation Loreclezole_high This compound (High Conc.) Loreclezole_high->GABAA_R Induces Conformational Change Cl_channel Cl- Channel (Open) GABAA_R->Cl_channel Desensitization Enhanced Desensitization GABAA_R->Desensitization Potentiation Potentiation Cl_channel->Potentiation Inhibition Inhibition Desensitization->Inhibition

Caption: Signaling pathway of this compound's dual modulatory effect on GABA-A receptors.

Experimental Workflow for Concentration-Response Analysis

Concentration_Response_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Oocyte_Prep Oocyte Preparation & cRNA Injection TEVC Two-Electrode Voltage Clamp Oocyte_Prep->TEVC Cell_Culture Cell Culture & Transfection Patch_Clamp Whole-Cell Patch Clamp Cell_Culture->Patch_Clamp GABA_App Apply GABA (EC10-EC20) TEVC->GABA_App Patch_Clamp->GABA_App Loreclezole_App Co-apply GABA with Varying [this compound] GABA_App->Loreclezole_App Record Record Current Loreclezole_App->Record Normalize Normalize Data Record->Normalize Plot Plot Concentration- Response Curve Normalize->Plot Fit Fit Curve (EC50/IC50) Plot->Fit

Caption: Workflow for determining the concentration-response of this compound.

Logical Relationship for Optimizing this compound Concentration

Optimization_Logic Start Start Experiment Concentration [this compound] < 6µM? Start->Concentration Potentiation Observe Potentiation Concentration->Potentiation Yes Inhibition Observe Inhibition Concentration->Inhibition No End Optimal Concentration Achieved Potentiation->End Decrease_Conc Decrease [this compound] Inhibition->Decrease_Conc Decrease_Conc->Concentration

Caption: Decision-making process for optimizing this compound concentration.

References

Technical Support Center: Managing Loreclezole-induced GABA-A Receptor Desensitization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the experimental complexities associated with Loreclezole and its effects on GABA-A receptor desensitization.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound on GABA-A receptors?

A1: this compound is a positive allosteric modulator of GABA-A receptors with a dual concentration-dependent effect. At lower concentrations, it potentiates GABA-induced chloride currents, primarily through a specific interaction with receptors containing β2 or β3 subunits.[1][2] This potentiation is due to a more than 300-fold higher affinity for these subunits compared to the β1 subunit.[3][4] At higher concentrations (typically above 6 µM), this compound enhances the rate and degree of apparent desensitization of the GABA-A receptor, an effect that is independent of the β-subunit subtype.[2]

Q2: What is GABA-A receptor desensitization?

A2: GABA-A receptor desensitization is a process where the receptor becomes less responsive to the continued presence of the agonist, GABA. This results in a decrease in the ion channel's opening frequency or duration, leading to a reduction in the chloride current despite the ongoing presence of GABA. This phenomenon is a crucial physiological mechanism for regulating the duration of synaptic inhibition.

Q3: Is the desensitization induced by this compound reversible?

A3: Yes, the desensitization is a reversible process. Upon washout of GABA and this compound, the receptor can return to its resting, activatable state. The recovery from desensitization follows a specific time course that can be experimentally determined.

Q4: What is the molecular basis for this compound's selectivity for β2 and β3 subunits?

A4: The selectivity of this compound for GABA-A receptors containing β2 or β3 subunits is determined by a single amino acid residue, an asparagine (Asn), located in the second transmembrane domain (TM2). The corresponding residue in the this compound-insensitive β1 subunit is a serine.

Q5: Can this compound directly activate GABA-A receptors?

A5: Yes, at higher concentrations (50-100 µM), this compound can directly activate GABA-A receptors in the absence of GABA, inducing an inward chloride current. However, the efficacy of this direct activation is lower than that of GABA. For instance, at 100 µM, the current evoked by this compound is approximately 26% of that induced by 5 µM GABA.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound.

Problem Possible Cause(s) Troubleshooting Steps
No potentiation of GABA-evoked currents is observed at low this compound concentrations (< 5 µM). 1. The GABA-A receptors under study do not contain β2 or β3 subunits. 2. The concentration of this compound is too low. 3. The GABA concentration is too high (saturating), masking the potentiation effect. 4. Issues with the this compound stock solution (degradation or incorrect concentration).1. Verify the subunit composition of your experimental system (e.g., through Western blot, qPCR, or by using cells with known receptor subtypes). 2. Perform a concentration-response experiment to determine the optimal potentiating concentration of this compound for your specific receptor subtype and GABA concentration. 3. Use a sub-maximal GABA concentration (e.g., EC10-EC20) to unmask the potentiating effect of this compound. 4. Prepare a fresh stock solution of this compound in DMSO and store it at -20°C. Confirm the final concentration in your working solution.
Rapid and profound desensitization is observed even at low this compound concentrations. 1. The concentration of this compound is higher than intended, pushing the effect towards desensitization. 2. The GABA concentration is high, which can enhance this compound-induced desensitization. 3. The specific GABA-A receptor subtype is particularly sensitive to desensitization. 4. "Rundown" of the GABA-A receptor during whole-cell recording, which can be mistaken for desensitization.1. Carefully check the dilution calculations for your this compound working solution. 2. Reduce the GABA concentration. 3. Characterize the desensitization properties of your receptor subtype in the absence of this compound to establish a baseline. 4. Include ATP and GTP in your intracellular patch pipette solution to minimize receptor rundown. Allow for a stable baseline recording before applying this compound.
High variability in the potentiation or desensitization effect between cells or experiments. 1. Inconsistent concentrations of GABA or this compound being applied to the cells. 2. Heterogeneity in the GABA-A receptor subunit expression across the cell population. 3. Differences in the phosphorylation state of the receptors, which can modulate desensitization. 4. Technical variability in the patch-clamp recording (e.g., seal resistance, series resistance).1. Ensure your solution exchange system is working optimally for rapid and consistent drug application. 2. If using primary neurons or a mixed cell population, be aware of potential receptor heterogeneity. Consider using a cell line with stable expression of a specific receptor subtype. 3. Control for factors that can influence kinase and phosphatase activity in your experimental preparation. 4. Maintain consistent quality criteria for your patch-clamp recordings.
Unexpected direct activation by this compound alone. 1. The concentration of this compound is in the high micromolar range (≥ 50 µM). 2. Contamination of the this compound stock or working solution with GABA.1. This is an expected effect at high concentrations. If direct activation is not desired, use lower concentrations of this compound. 2. Use fresh, high-purity reagents and prepare solutions carefully to avoid cross-contamination.

Data Presentation

This compound Concentration-Response Data for GABA-A Receptor Modulation
ParameterReceptor SubtypeGABA ConcentrationThis compound ConcentrationEffectReference
Potentiation α1β2γ2SEC201 µMSignificant potentiation
α1β3γ2SEC201 µMSignificant potentiation
α1β1γ2SEC201 µMNo significant potentiation
Direct Activation α1β2γ2S0100 µM26% of current evoked by 5 µM GABA
Desensitization Not specifiedNot specified> 6 µMEnhanced rate and degree of desensitization
Electrophysiological Properties of this compound-Induced Effects
PropertyDescription
Voltage-dependence of desensitization The enhancement of desensitization by this compound is voltage-independent.
Competitive nature of desensitization The desensitizing effect of this compound is non-competitive with GABA.
Subunit-dependence of desensitization The enhancement of desensitization is independent of the β-subunit subtype.

Experimental Protocols

Protocol 1: Characterizing this compound's Effect on GABA-A Receptor Currents using Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the potentiation and desensitization of GABA-A receptor currents by this compound.

Materials:

  • Cells expressing the GABA-A receptor subtype of interest (e.g., HEK293 cells, primary neurons).

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • Extracellular solution (ECS): 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH adjusted to 7.4 with NaOH).

  • Intracellular solution (ICS): 140 mM CsCl, 10 mM HEPES, 10 mM EGTA, 4 mM Mg-ATP, 0.4 mM Na-GTP (pH adjusted to 7.2 with CsOH).

  • GABA stock solution (100 mM in water).

  • This compound stock solution (10 mM in DMSO).

Procedure:

  • Cell Preparation: Plate cells on coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with ICS.

  • Recording Setup: Place a coverslip with cells in the recording chamber and perfuse with ECS.

  • Obtain Whole-Cell Configuration: Approach a cell with the patch pipette and apply gentle suction to form a gigaohm seal. Apply a brief, stronger suction pulse to rupture the membrane and achieve whole-cell configuration.

  • Establish Baseline: Hold the cell at -60 mV. Allow the recording to stabilize for 5-10 minutes.

  • GABA Application (Control): Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) for 5-10 seconds to elicit a control current and observe its desensitization profile. Wash out with ECS.

  • This compound Application (Potentiation): Co-apply the same GABA concentration with a low concentration of this compound (e.g., 1 µM).

  • This compound Application (Desensitization): Co-apply a higher concentration of GABA with a higher concentration of this compound (e.g., 10 µM) for an extended duration (e.g., 20-30 seconds) to observe enhanced desensitization.

  • Data Analysis:

    • Potentiation: Measure the peak amplitude of the GABA-evoked current in the presence and absence of this compound. Calculate the percentage increase.

    • Desensitization: Fit the decay phase of the GABA-evoked current with a single or double exponential function to determine the time constant(s) (τ) and extent of desensitization.

Protocol 2: Investigating the Role of Protein Kinases in this compound-induced Desensitization

Objective: To determine if PKC or PKA activity modulates this compound's effect on GABA-A receptor desensitization.

Procedure:

  • Follow the steps outlined in Protocol 1.

  • In separate experiments, include a PKC activator (e.g., Phorbol 12-myristate 13-acetate, PMA) or a PKA activator (e.g., Forskolin) in the intracellular solution or pre-incubate the cells with the activator.

  • Alternatively, include a PKC inhibitor (e.g., Staurosporine) or a PKA inhibitor (e.g., H-89) to assess the role of basal kinase activity.

  • Compare the desensitization kinetics of this compound-potentiated GABA currents in the presence and absence of the kinase modulators.

Mandatory Visualizations

GABAA_Desensitization_Pathway cluster_receptor GABA-A Receptor cluster_signaling Intracellular Signaling cluster_trafficking Receptor Trafficking GABA_A GABA-A Receptor (β2/β3 subunit) Desensitization Desensitization GABA_A->Desensitization Enters Desensitized State GABA GABA GABA->GABA_A Binds This compound This compound This compound->GABA_A Modulates PKC Protein Kinase C (PKC) Phosphorylation Receptor Phosphorylation PKC->Phosphorylation PKA Protein Kinase A (PKA) PKA->Phosphorylation Phosphorylation->GABA_A Modulates Sensitivity Endocytosis Endocytosis Phosphorylation->Endocytosis Regulates Recycling Recycling Endocytosis->Recycling Internalized receptors can be recycled Recycling->GABA_A Re-insertion into membrane Desensitization->PKC Facilitates Activation Experimental_Workflow start Start prep Cell Preparation (e.g., HEK293 with GABAA-R) start->prep patch Obtain Whole-Cell Patch-Clamp Recording prep->patch stabilize Stabilize Baseline (-60 mV holding potential) patch->stabilize control Apply GABA (EC10-EC20) (Control Response) stabilize->control wash1 Washout control->wash1 loreclezole_low Co-apply GABA + Low this compound (e.g., 1 µM for potentiation) wash1->loreclezole_low wash2 Washout loreclezole_low->wash2 loreclezole_high Co-apply GABA + High this compound (e.g., 10 µM for desensitization) wash2->loreclezole_high wash3 Washout loreclezole_high->wash3 analysis Data Analysis (Peak current, desensitization kinetics) wash3->analysis end End analysis->end Troubleshooting_Logic start Problem Observed no_potentiation No potentiation at low This compound concentration start->no_potentiation high_desensitization Excessive desensitization start->high_desensitization variability High variability in results start->variability check_subunits Verify β2/β3 subunit expression no_potentiation->check_subunits check_gaba_conc Use sub-maximal GABA concentration no_potentiation->check_gaba_conc check_loreclezole_conc Confirm this compound concentration no_potentiation->check_loreclezole_conc high_desensitization->check_gaba_conc high_desensitization->check_loreclezole_conc check_cell_health Monitor cell health and recording quality high_desensitization->check_cell_health Rule out rundown variability->check_loreclezole_conc check_solution_exchange Optimize solution exchange variability->check_solution_exchange variability->check_cell_health

References

Best practices for storing and handling Loreclezole powder.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Loreclezole

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the proper storage, handling, and effective use of this compound powder in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing and handling this compound powder?

A1: this compound powder should be stored under specific conditions to maintain its stability and integrity. Always handle the compound in a well-ventilated area, preferably a fume hood, to avoid inhalation of the powder.[1][2]

Storage and Handling Recommendations

Condition Recommendation Rationale
Temperature Store the powder at -20°C for long-term storage (up to 3 years).[1][3][4] For short-term use, 4°C is acceptable for up to 2 years. Prevents degradation and maintains the chemical stability of the compound.
Light Keep in a light-protected container. Protects the compound from light-induced degradation.
Humidity Store in a tightly sealed container in a dry place. This compound is hygroscopic, and moisture can affect its stability and weighing accuracy.

| Handling | Use personal protective equipment (PPE), including gloves, a lab coat, and eye protection. Avoid generating dust during handling. | Minimizes exposure and potential health risks. |

Q2: How should I prepare a stock solution of this compound?

A2: The preparation of a stock solution requires careful attention to the choice of solvent and dissolution technique. This compound has specific solubility characteristics that must be considered.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

  • Pre-dissolution: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture on the compound.

  • Weighing: In a chemical fume hood, accurately weigh the desired amount of this compound powder. For example, for 1 mL of a 10 mM stock solution, weigh 2.745 mg of this compound (Molecular Weight: 274.53 g/mol ).

  • Dissolution: Add the appropriate volume of newly opened, anhydrous DMSO to the powder. It is recommended to use ultrasonic treatment to aid in dissolution.

  • Storage of Stock Solution: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store the stock solution at -80°C for up to 2 years or at -20°C for up to 1 year.

Solubility Data

Solvent Maximum Concentration Notes
DMSO 110 mg/mL (400.68 mM) Ultrasonic treatment is recommended. Use newly opened DMSO as it is hygroscopic.
Ethanol 5 mM Gentle warming may be required to fully dissolve the compound.

| Water | < 0.1 mg/mL | Considered insoluble in water. |

Troubleshooting Guides

Problem 1: The this compound powder is difficult to dissolve in DMSO, even with sonication.

  • Possible Cause 1: Hygroscopic Nature of DMSO: The DMSO used may have absorbed moisture from the air, which can significantly impact the solubility of this compound.

    • Solution: Always use newly opened, anhydrous DMSO for preparing stock solutions.

  • Possible Cause 2: Insufficient Sonication: The powder may not have been subjected to sonication for a long enough period.

    • Solution: Continue sonication in a water bath until the solution is clear. Gentle warming can also be applied, but be cautious to not overheat the solution.

Problem 2: Inconsistent experimental results are observed when using this compound.

  • Possible Cause 1: Degradation of Stock Solution: Repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound.

    • Solution: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.

  • Possible Cause 2: Instability in Aqueous Media: this compound is unstable in aqueous solutions for extended periods.

    • Solution: It is recommended to prepare fresh working solutions from the stock solution for each experiment and use them promptly.

Problem 3: The observed biological activity of this compound is lower than expected.

  • Possible Cause 1: Incorrect Receptor Subtype: this compound is a selective modulator of GABAA receptors containing β2 or β3 subunits. Its potency is significantly lower on receptors containing the β1 subunit.

    • Solution: Verify the subunit composition of the GABAA receptors in your experimental system.

  • Possible Cause 2: Concentration-Dependent Effects: At higher concentrations (above 6 μM), this compound can exhibit an inhibitory action by enhancing the desensitization of the GABAA receptor, which may mask its potentiating effects.

    • Solution: Perform a dose-response curve to determine the optimal concentration for your experiment.

Visual Guides

G Troubleshooting Workflow for this compound Usage cluster_storage Storage & Handling cluster_dissolution Dissolution cluster_experiment Experimentation cluster_troubleshooting Troubleshooting storage Store at -20°C in a dry, dark place handling Handle with PPE in a fume hood storage->handling dissolve Dissolve in anhydrous DMSO with sonication handling->dissolve check_sol Check for complete dissolution dissolve->check_sol experiment Perform experiment with appropriate controls check_sol->experiment results Analyze results experiment->results issue Inconsistent Results? results->issue solubility_issue Solubility Issues? issue->solubility_issue Yes activity_issue Low Activity? issue->activity_issue No solubility_issue->dissolve Re-dissolve with fresh DMSO activity_issue->experiment Check receptor subtype & concentration

Caption: A logical workflow for troubleshooting common issues with this compound.

G Factors Affecting this compound Stability in Solution cluster_factors Degradation Factors cluster_mitigation Mitigation Strategies This compound This compound in Solution temp High Temperature This compound->temp light Light Exposure This compound->light water Aqueous Environment This compound->water freeze_thaw Freeze-Thaw Cycles This compound->freeze_thaw store_cold Store at -80°C temp->store_cold protect_light Use Amber Vials light->protect_light fresh_prep Prepare Fresh Solutions water->fresh_prep aliquot Aliquot Stock freeze_thaw->aliquot

Caption: Factors affecting the stability of this compound in solution and mitigation strategies.

G Experimental Workflow: Stock and Working Solution Preparation start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Anhydrous DMSO with Sonication weigh->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot into Single-Use Vials stock->aliquot dilute Dilute Stock in Assay Buffer stock->dilute store Store at -80°C aliquot->store working Working Solution dilute->working use Use Immediately in Experiment working->use end End use->end

Caption: Workflow for preparing this compound stock and working solutions.

References

Validation & Comparative

Unraveling the Nuances of GABA-A Receptor Modulation: A Comparative Analysis of Loreclezole and Barbiturates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the distinct mechanisms of action of neuromodulatory compounds is paramount. This guide provides a detailed comparison of Loreclezole and barbiturates, two classes of drugs that both enhance the function of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. While both potentiate GABAergic neurotransmission, their molecular interactions and functional consequences differ significantly.

This comparison guide delves into their distinct binding sites, subunit selectivity, and the resulting electrophysiological and pharmacological profiles, supported by experimental data and detailed protocols.

At a Glance: Key Mechanistic Differences

FeatureThis compoundBarbiturates
Primary Mechanism Positive allosteric modulator of the GABA-A receptor.[1][2]Positive allosteric modulators and, at higher doses, direct agonists of the GABA-A receptor.[3]
Binding Site A specific site on the β subunits of the GABA-A receptor.[1][4]Multiple homologous transmembrane pockets at subunit interfaces, distinct from the GABA and benzodiazepine binding sites.
Subunit Selectivity High affinity for GABA-A receptors containing β2 or β3 subunits; >300-fold lower affinity for receptors with the β1 subunit.Relatively non-selective, though some subunit-dependent differences in affinity and efficacy have been observed.
Effect on Channel Gating Potentiates GABA-induced chloride currents. At higher concentrations (>6 µM), it can enhance the rate of apparent desensitization.Increases the mean open duration of the chloride channel in the presence of GABA. At higher concentrations, can directly open the channel.
Direct Activation Can directly activate the GABA-A receptor at high concentrations (50-100 µM), but with lower efficacy compared to GABA.Directly activate the GABA-A receptor at higher concentrations, independent of GABA.
Additional Mechanisms At concentrations above 6 µM, can act at a novel inhibitory allosteric site to increase apparent desensitization, independent of β-subunit composition.At higher concentrations, can block AMPA and kainate receptors, contributing to their CNS depressant effects.

Quantitative Comparison of GABA-A Receptor Modulation

The following table summarizes key quantitative data from electrophysiological studies on the potentiation of GABA-A receptor currents and direct activation by this compound and representative barbiturates.

CompoundReceptor SubtypeEC50 for Potentiation of GABA CurrentDirect Activation (Current as % of max GABA response)Reference
This compound α1β2γ2SNot explicitly stated, but potentiation observed at 1 µM26% of 5 µM GABA response at 100 µM
Phenobarbital Cultured rat hippocampal neurons0.89 mM (for 1 µM GABA)Concentration-dependent, EC50 = 3.0 mM
Pentobarbital Cultured rat hippocampal neurons94 µM (for 1 µM GABA)Concentration-dependent, EC50 = 0.33 mM

Visualizing the Mechanisms of Action

To illustrate the distinct binding sites and modulatory actions of this compound and barbiturates on the GABA-A receptor, the following diagrams are provided.

GABAA_Modulation cluster_receptor GABA-A Receptor cluster_this compound This compound cluster_barbiturates Barbiturates GABA_A GABA-A Receptor Cl_channel Cl- Channel (Closed) GABA_A->Cl_channel gating Cl_channel_open Cl- Channel (Open) GABA_A->Cl_channel_open opens This compound This compound Beta_subunit β2/β3 Subunit Binding Site This compound->Beta_subunit binds to Beta_subunit->GABA_A modulates Barbiturates Barbiturates TM_pocket Transmembrane Pocket Barbiturates->TM_pocket binds to TM_pocket->GABA_A modulates/activates GABA GABA GABA_site GABA Binding Site GABA->GABA_site binds to GABA_site->GABA_A activates

Fig. 1: Allosteric modulation of the GABA-A receptor.

Experimental_Workflow cluster_electro Electrophysiology cluster_binding Radioligand Binding Assay prep_cells Prepare Cells (e.g., Xenopus oocytes, cultured neurons) record_baseline Record Baseline GABA Currents (Whole-cell patch-clamp) prep_cells->record_baseline apply_drug Apply this compound or Barbiturate record_baseline->apply_drug record_modulated Record Modulated Currents apply_drug->record_modulated analyze Analyze Data (EC50, potentiation) record_modulated->analyze prep_membranes Prepare Brain Membranes incubate Incubate Membranes with Radioligand and Competitor (this compound/Barbiturate) prep_membranes->incubate separate Separate Bound and Free Ligand (Filtration) incubate->separate quantify Quantify Radioactivity separate->quantify analyze_binding Analyze Data (Ki, Bmax) quantify->analyze_binding

Fig. 2: Experimental workflows for studying GABA-A receptor modulators.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and barbiturates.

Electrophysiological Recording of GABA-A Receptor Currents

Objective: To measure the potentiation of GABA-activated currents by this compound or barbiturates in a cellular system.

Materials:

  • Xenopus laevis oocytes or cultured neurons (e.g., mouse spinal cord or rat hippocampal neurons).

  • For oocytes: cRNAs for desired GABA-A receptor subunits (e.g., α1, β2, γ2S).

  • Recording setup: Two-electrode voltage-clamp or whole-cell patch-clamp amplifier, micromanipulators, perfusion system.

  • Solutions:

    • Oocyte Ringer's Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.

    • For Neurons (Artificial Cerebrospinal Fluid - aCSF): 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 26 mM NaHCO₃, 1.25 mM NaH₂PO₄, 10 mM glucose, bubbled with 95% O₂/5% CO₂.

    • Internal Solution (for patch-clamp): 140 mM CsCl, 10 mM HEPES, 10 mM EGTA, 2 mM MgCl₂, 2 mM ATP-Mg, 0.3 mM GTP-Na, pH adjusted to 7.3 with CsOH.

  • GABA, this compound, and barbiturates (e.g., phenobarbital, pentobarbital) stock solutions.

Procedure:

  • Cell Preparation:

    • Xenopus Oocytes: Inject oocytes with a mixture of cRNAs for the desired GABA-A receptor subunits. Incubate for 2-7 days at 18°C.

    • Cultured Neurons: Plate dissociated neurons on coated coverslips and culture for 2-4 weeks.

  • Recording:

    • Two-Electrode Voltage-Clamp (Oocytes): Place an oocyte in the recording chamber and impale with two microelectrodes filled with 3 M KCl. Clamp the membrane potential at -70 mV.

    • Whole-Cell Patch-Clamp (Neurons): Transfer a coverslip with neurons to the recording chamber. Establish a whole-cell recording configuration using a patch pipette filled with internal solution. Clamp the membrane potential at -60 mV.

  • Drug Application:

    • Perfuse the cell with the external solution (ND96 or aCSF).

    • Apply a sub-maximal concentration of GABA (e.g., EC₁₀-EC₂₀) to elicit a baseline current.

    • Co-apply the same concentration of GABA with varying concentrations of this compound or the barbiturate to determine the dose-dependent potentiation.

    • For direct activation, apply the compounds in the absence of GABA.

  • Data Analysis:

    • Measure the peak amplitude of the inward chloride currents.

    • Calculate the potentiation as the percentage increase in current amplitude in the presence of the modulator compared to GABA alone.

    • Construct dose-response curves and determine the EC₅₀ values for potentiation and direct activation.

Radioligand Binding Assay for GABA-A Receptor

Objective: To determine the affinity of this compound or barbiturates for their binding sites on the GABA-A receptor complex.

Materials:

  • Rat cortical membranes.

  • Radioligand: e.g., [³⁵S]TBPS (t-butylbicyclophosphorothionate), which binds to a site within the chloride channel pore and its binding is allosterically modulated by drugs acting at the GABA-A receptor.

  • GABA, this compound, barbiturates.

  • Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Filtration apparatus and glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize rat cerebral cortex in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membranes multiple times by resuspension and centrifugation to remove endogenous GABA.

  • Binding Assay:

    • In a series of tubes, add the prepared membranes, the radioligand ([³⁵S]TBPS), and varying concentrations of the unlabeled test compound (this compound or barbiturate).

    • Include tubes with excess unlabeled ligand to determine non-specific binding.

    • Incubate the mixture at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

    • Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Conclusion

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for Loreclezole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for handling Loreclezole in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this potent pharmaceutical compound.

Quantitative Data Summary

For ease of reference, key quantitative data for this compound are summarized in the table below.

ParameterValueSource
Storage Temperature (Long-term) -20°CBioCrick MSDS
Storage Temperature (Short-term) 2-8°CBioCrick MSDS
Purity >97%BioCrick MSDS

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure to this compound. The following table outlines the required PPE for various stages of handling.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR) or a full-facepiece respirator with P100/FFP3 filters.A PAPR is recommended for procedures with a high potential for aerosol or dust generation, such as weighing and aliquoting of the solid compound.[1] For lower-risk activities, a well-fitted full-facepiece respirator provides adequate protection.[2]
Hand Protection Double Gloving (Nitrile Gloves)Two pairs of powder-free nitrile gloves should be worn.[1][3] The outer glove should be changed immediately if contaminated or every 30 minutes during continuous handling.[2]
Body Protection Disposable Coveralls or a solid-front, back-closing gown.Coveralls made of materials like Tyvek® or a disposable gown resistant to chemical permeation should be worn over scrubs or personal clothing.
Eye Protection Chemical Splash Goggles and a Face Shield.Goggles should provide a complete seal around the eyes. A face shield must be worn over the goggles to protect against splashes.
Foot Protection Disposable Shoe CoversWorn over laboratory-dedicated, closed-toe shoes. Shoe covers should be removed before exiting the designated handling area.

Operational Plan for Handling this compound

A systematic approach is crucial for the safe handling of this compound. The following step-by-step plan details the procedures from preparation to post-handling cleanup.

Pre-Handling Procedures
  • Risk Assessment : Conduct a risk assessment for the planned experiment to identify potential hazards and determine the necessary control measures.

  • Designated Area : All handling of this compound powder must be performed in a designated area, such as a certified chemical fume hood or a containment ventilated enclosure (CVE).

  • Gather Materials : Ensure all necessary equipment, including PPE, spill kit, and waste disposal containers, are readily available in the designated area.

  • Decontamination Solution : Prepare a validated decontamination solution appropriate for this compound.

  • PPE Donning : Put on all required PPE in the correct sequence in a designated clean area before entering the handling zone.

Handling Procedures
  • Weighing and Aliquoting :

    • Perform all weighing and transfer of solid this compound within a containment system (e.g., ventilated balance enclosure) to minimize dust generation.

    • Use dedicated spatulas and weighing boats.

    • Handle the compound gently to avoid creating airborne particles.

  • Solution Preparation :

    • When dissolving the compound, add the solvent to the solid slowly to prevent splashing.

    • Keep the container covered as much as possible during dissolution.

    • If sonication is required, ensure the container is sealed.

Post-Handling Procedures
  • Decontamination : Thoroughly decontaminate all surfaces, equipment, and glassware that have come into contact with this compound using the prepared decontamination solution.

  • Waste Disposal : Dispose of all waste, including contaminated PPE, in the designated hazardous waste containers.

  • PPE Doffing : Remove PPE in the designated doffing area in a manner that avoids self-contamination. Disposable PPE should not be reused.

  • Personal Hygiene : Immediately after removing PPE, wash hands and any potentially exposed skin with soap and water.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

Chemical Waste
  • Solid this compound : Unused or waste this compound powder should be collected in a clearly labeled, sealed container for hazardous chemical waste.

  • Liquid Waste : Solutions containing this compound should be collected in a dedicated, labeled hazardous waste container. Do not dispose of down the drain.

Contaminated Materials
  • PPE : All disposable PPE, including gloves, coveralls, shoe covers, and respirator cartridges, must be disposed of as hazardous waste. Place these items in a designated, labeled hazardous waste bag or container immediately after use.

  • Labware : Disposable labware (e.g., pipette tips, weighing boats) should be placed in the hazardous waste container. Reusable glassware must be decontaminated before being washed and reused.

  • Spill Cleanup Materials : Any materials used to clean up a this compound spill must be disposed of as hazardous waste.

All hazardous waste must be managed and disposed of in accordance with institutional, local, and national regulations. This typically involves collection by a licensed hazardous waste disposal service for incineration.

Experimental Protocols and Visualizations

Safe Handling Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Pre-Handling cluster_handling Handling cluster_post Post-Handling prep_risk Conduct Risk Assessment prep_area Prepare Designated Area prep_risk->prep_area prep_materials Gather Materials & Spill Kit prep_area->prep_materials prep_ppe Don PPE prep_materials->prep_ppe handle_weigh Weigh & Aliquot in Containment prep_ppe->handle_weigh Enter Handling Area handle_solution Prepare Solution handle_weigh->handle_solution post_decon Decontaminate Surfaces & Equipment handle_solution->post_decon post_waste Dispose of Waste post_decon->post_waste post_doff Doff PPE post_waste->post_doff post_hygiene Personal Hygiene post_doff->post_hygiene

Caption: Workflow for Safe Handling of this compound.

Emergency Spill Response

This diagram outlines the immediate steps to take in the event of a this compound spill.

G spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert ppe Don Appropriate PPE alert->ppe contain Contain Spill with Absorbent Material ppe->contain clean Clean Spill from Outside In contain->clean dispose Dispose of Cleanup Materials as Hazardous Waste clean->dispose decon Decontaminate Spill Area dispose->decon report Report Incident to Supervisor decon->report

Caption: Emergency Procedure for this compound Spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Loreclezole
Reactant of Route 2
Reactant of Route 2
Loreclezole

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.